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  • Product: N,2-Dimethylpyridin-3-amine hydrochloride
  • CAS: 1955518-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of N,2-dimethyl-3-pyridinamine HCl

Abstract This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed analytical characterization of the novel compound, N,2-dimethyl-3-pyridinamine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed analytical characterization of the novel compound, N,2-dimethyl-3-pyridinamine hydrochloride. As this molecule is not extensively documented in current literature, this paper serves as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis. We will delve into the rationale behind the proposed synthetic strategy and provide robust, step-by-step protocols for its characterization using modern analytical techniques. This guide is intended to be a practical and scientifically rigorous tool for professionals working with pyridine derivatives, a class of compounds of immense importance in pharmaceutical development.[1][2]

Introduction: The Significance of Substituted Pyridinamines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, and their versatile structure allows for fine-tuning of physicochemical properties to optimize drug-like characteristics.[1] Aminopyridines, in particular, are a privileged structural motif, serving as key intermediates and pharmacophores in the development of novel drugs.[1][2] The introduction of methyl and N-methyl substituents to the 3-aminopyridine core, as in the case of N,2-dimethyl-3-pyridinamine, is anticipated to modulate its basicity, lipophilicity, and metabolic stability, making it a compound of significant interest for further investigation. This guide outlines a comprehensive approach to the synthesis and definitive structural elucidation of its hydrochloride salt.

Chemical Structure and Properties

The proposed chemical structure of N,2-dimethyl-3-pyridinamine hydrochloride is presented below. The hydrochloride salt form is often preferred for crystalline stability and improved solubility in aqueous media, which is advantageous for both chemical reactions and biological testing.[3]

Caption: Chemical structure of N,2-dimethyl-3-pyridinamine HCl.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Source
Molecular FormulaC₈H₁₃ClN₂Based on proposed structure
Molecular Weight172.66 g/mol Based on proposed structure
XLogP3~1.5 - 2.0Estimated based on similar structures
pKa~6-7Estimated for the pyridinium ion

Proposed Synthesis and Purification

A plausible and efficient synthetic route for N,2-dimethyl-3-pyridinamine HCl is proposed, starting from commercially available 2-methyl-3-nitropyridine. The choice of this pathway is guided by established and reliable transformations in pyridine chemistry.

Synthesis_Workflow Start 2-Methyl-3-nitropyridine Step1 Reduction of Nitro Group Start->Step1 Intermediate1 2-Methyl-3-aminopyridine Step1->Intermediate1 Step2 Reductive Amination (Formaldehyde, NaBH(OAc)₃) Intermediate1->Step2 Intermediate2 N,N,2-trimethyl-3-pyridinamine (potential byproduct) Step2->Intermediate2 Side Reaction Product_base N,2-dimethyl-3-pyridinamine (Free Base) Step2->Product_base Step3 Purification (Column Chromatography) Product_base->Step3 Purified_base Purified N,2-dimethyl-3-pyridinamine Step3->Purified_base Step4 Salt Formation (HCl in Ether) Purified_base->Step4 Final_Product N,2-dimethyl-3-pyridinamine HCl Step4->Final_Product

Caption: Proposed synthetic workflow for N,2-dimethyl-3-pyridinamine HCl.

Step-by-Step Synthesis Protocol

Step 1: Reduction of 2-Methyl-3-nitropyridine to 2-Methyl-3-aminopyridine

This step employs a classic and effective method for the reduction of an aromatic nitro group.

  • To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (1:1), add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add a solution of 2-methyl-3-nitropyridine (1 equivalent) in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, maintain the reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methyl-3-aminopyridine.

Step 2: N-Methylation of 2-Methyl-3-aminopyridine

A selective mono-N-methylation is proposed via reductive amination.

  • Dissolve 2-methyl-3-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add aqueous formaldehyde (1.1 equivalents, 37% solution).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of N,2-dimethyl-3-pyridinamine.

Step 3: Purification of the Free Base

Purification is crucial to remove any unreacted starting material, the potential N,N-dimethylated byproduct, and other impurities.

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system of ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent streaking of the amine on the silica, is recommended.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield purified N,2-dimethyl-3-pyridinamine as a free base.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the purified free base to its hydrochloride salt.[3][4]

  • Dissolve the purified N,2-dimethyl-3-pyridinamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A precipitate should form upon addition of the HCl solution.

  • Continue the addition until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford N,2-dimethyl-3-pyridinamine HCl as a crystalline solid.

Analytical Characterization

A comprehensive analytical workflow is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized N,2-dimethyl-3-pyridinamine HCl.

Analytical_Workflow Start Synthesized N,2-dimethyl-3-pyridinamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR HPLC Purity Analysis (RP-HPLC) Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity ≥ 95% HPLC->Purity_Assessment

Caption: Analytical workflow for the characterization of N,2-dimethyl-3-pyridinamine HCl.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for N,2-dimethyl-3-pyridinamine HCl, based on the analysis of structurally similar compounds.[5][6][7]

Table 2: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR (DMSO-d₆)δ 8.0-8.2 (d, 1H, pyridine H6), δ 7.4-7.6 (d, 1H, pyridine H4), δ 7.1-7.3 (dd, 1H, pyridine H5), δ 5.0-6.0 (br s, 1H, NH), δ 2.8-3.0 (s, 3H, N-CH₃), δ 2.4-2.6 (s, 3H, C2-CH₃)
¹³C NMR (DMSO-d₆)δ 150-155 (C2), δ 140-145 (C6), δ 135-140 (C4), δ 125-130 (C3), δ 120-125 (C5), δ 30-35 (N-CH₃), δ 15-20 (C2-CH₃)
Mass Spec. (ESI+)m/z = 137.11 [M+H]⁺ (for the free base)
FT-IR (KBr pellet)3200-3400 cm⁻¹ (N-H stretch), 2400-2800 cm⁻¹ (N⁺-H stretch), 1600-1620 cm⁻¹ (C=C, C=N ring stretch), 1400-1500 cm⁻¹ (CH₃ bend), 1250-1350 cm⁻¹ (C-N stretch)
Detailed Analytical Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N,2-dimethyl-3-pyridinamine HCl in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum on the same sample. A proton-decoupled experiment is standard. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.

4.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ of the free base.

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. The spectrum should reveal characteristic vibrational frequencies for the functional groups present in the molecule.[8][9][10]

4.2.4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak.

Potential Applications and Safety Considerations

5.1. Potential Applications

Given the prevalence of the aminopyridine scaffold in bioactive molecules, N,2-dimethyl-3-pyridinamine HCl represents a valuable building block for drug discovery and development.[1] Potential areas of application include:

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology.

  • Central Nervous System (CNS) Agents: The lipophilicity and basicity of this compound may allow it to cross the blood-brain barrier, making it a candidate for CNS-acting drugs.[2]

  • Agrochemicals: Substituted pyridines are also used in the development of herbicides and pesticides.[2]

5.2. Safety and Handling

While specific toxicity data for N,2-dimethyl-3-pyridinamine HCl is not available, it should be handled with the care appropriate for a novel chemical entity. General precautions for handling aminopyridine derivatives should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound N,2-dimethyl-3-pyridinamine HCl. By leveraging established chemical principles and modern analytical techniques, this document serves as a foundational resource for researchers. The proposed synthetic route is efficient and scalable, and the detailed analytical protocols will ensure the unambiguous structural confirmation and purity assessment of the final product. The potential applications of this compound in medicinal chemistry and other fields make it a valuable target for further investigation.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Srivastava, T. N., & Kumar, V. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 31(4), 142-144.
  • Bacher, A. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Lee, Y. C., Lee, Y. C., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 205(2), 234-9.
  • Krishnakumar, V., & John, X. (2010). Spectroscopic investigations of 2-aminopyridine. TSI, 8(2), 1071-1076.
  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 652-663.
  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 21, 2026, from [Link]

  • Arnaudov, M. G., & Dinkov, S. S. (1998). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters, 31(8), 1633-1644.
  • NACE International. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved February 21, 2026, from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 21, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Grozinger, K. G., & Hargrave, K. D. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • CN104447523A. (2015). Method for synthesizing aminopyridine with pyridine base mixture as well as separation and purification method of aminopyridine.
  • US4670232A. (1987). Recovery of amines from by-product chloride salts.
  • ResearchGate. (2025, December 10). Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. [Link]

  • Buchwald, S. L., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved February 21, 2026, from [Link]

  • Abdullahi, M., & Uzairu, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Dempcy, R. O., Podyminogin, M. A., & Reed, M. W. (2003). Synthesis, characterization, and application of substituted pyrazolopyrimidine nucleosides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.8.
  • US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • LookChem. (n.d.). Cas 1121-58-0,N-Methyl-4-pyridinamine. Retrieved February 21, 2026, from [Link]

  • Nature. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved February 21, 2026, from [Link]

  • Perjéssy, A., & Gawinecki, R. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 263-274.
  • Sathisha, A. D., et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7), 2779-2787.
  • ResearchGate. (2024, July 10). design and characterization pyrido[2,3-d]pyrimidines substituted chalcone derivatives for antimicrobial activity. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2020, September 30). (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. [Link]

  • US3428641A. (1969). Methylation of pyridines.
  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Retrieved February 21, 2026, from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 21, 2026, from [Link]

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Sources

Exploratory

Structural Isomerism and Functional Divergence: N,2-Dimethylpyridin-3-amine vs. 3-Dimethylaminopyridine

[1][2] Executive Summary This technical guide delineates the critical physicochemical and functional differences between N,2-dimethylpyridin-3-amine and 3-dimethylaminopyridine (3-DMAP) . While these molecules share the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide delineates the critical physicochemical and functional differences between N,2-dimethylpyridin-3-amine and 3-dimethylaminopyridine (3-DMAP) .

While these molecules share the same molecular formula (


) and are structural isomers, they exhibit fundamentally different reactivities due to their amine classification.[1] 3-DMAP  is a tertiary amine often used as a biological probe for potassium channels, whereas N,2-dimethylpyridin-3-amine  is a secondary amine acting as a nucleophilic building block in medicinal chemistry.[2][1]

Critical Safety Note: The acronym "DMAP" is universally standard for 4-dimethylaminopyridine , the hyper-nucleophilic acylation catalyst.[2][1] The 3-isomer discussed here (3-dimethylaminopyridine) lacks this catalytic efficacy.[2][1] Confusing these isomers in synthesis will result in reaction failure.[1]

Part 1: Structural & Physicochemical Characterization

The primary distinction lies in the substitution pattern of the nitrogen atom attached to the pyridine ring (exocyclic nitrogen) and the substitution on the ring carbon.[1]

Comparative Data Matrix[1][2]
Feature3-Dimethylaminopyridine N,2-Dimethylpyridin-3-amine
Common Abbreviation 3-DMAP (Note: Not the catalyst 4-DMAP)N,2-DMPA (Non-standard)
CAS Number 18437-57-518364-47-1 (Isomer class)
Amine Class Tertiary (

)
Secondary (

)
H-Bond Donors 01 (N-H)
H-Bond Acceptors 22
Ring Substitution Unsubstituted at C2Methyl group at C2
Key Reactivity Brønsted Base / LigandNucleophile (Amide formation)
Structural Visualization[1]

The following diagram illustrates the steric and electronic environments of both isomers.

Structures cluster_0 3-Dimethylaminopyridine (Tertiary) cluster_1 N,2-Dimethylpyridin-3-amine (Secondary) StructA Pyridine Ring (C3 Position) | N(CH3)2 (No Hydrogen) PropA Cannot form Amides Acts as Base/Blocker StructA->PropA  Functional Consequence   StructB Pyridine Ring (C3 Position) | NH(CH3) (1 Hydrogen) PropB Forms Stable Amides Nucleophilic Scaffold StructB->PropB  Functional Consequence   Steric C2-Methyl Group (Ortho-Steric Hindrance) Steric->StructB  Modifies reactivity  

Figure 1: Structural comparison highlighting the critical N-H moiety in the N,2-isomer versus the tertiary nature of the 3-isomer.

Part 2: Reactivity Profile & Synthetic Utility

The presence of the N-H bond in N,2-dimethylpyridin-3-amine dictates its use as a building block, while 3-DMAP is chemically "capped."[2][1]

The "Acylation Discrimination" Protocol

This mechanism explains why these molecules behave differently when exposed to electrophiles (e.g., Acetyl Chloride or Acetic Anhydride).[1]

  • N,2-Dimethylpyridin-3-amine (Secondary Amine):

    • Mechanism: The lone pair on the exocyclic nitrogen attacks the carbonyl carbon.[1] The proton (H) is lost to a base.[1]

    • Result: Formation of a stable amide (N-methyl-N-(2-methylpyridin-3-yl)acetamide).[2][1]

    • Utility: This reaction is irreversible under standard conditions, making this molecule a "scaffold" for drug synthesis (e.g., kinase inhibitors).[1]

  • 3-Dimethylaminopyridine (Tertiary Amine):

    • Mechanism: The lone pair attacks the carbonyl, forming a positively charged acylammonium salt .[1]

    • Result: There is no proton to lose to neutralize the charge.[1] The intermediate is highly reactive and unstable in aqueous media (hydrolyzes back to starting material).[1]

    • Utility: It cannot form a stable product with acyl chlorides; it acts merely as a shuttle or base.[2][1]

Catalytic Efficacy (The "DMAP" Confusion)

Researchers often ask if 3-DMAP can substitute for 4-DMAP (the standard catalyst).[2][1]

  • Answer: No.

  • Reasoning: In 4-DMAP, the nitrogen lone pair can donate electron density into the ring via resonance, stabilizing the acylpyridinium intermediate.[1] In 3-DMAP, this resonance overlap is geometrically impossible (meta-position).[2][1] Therefore, 3-DMAP is a significantly weaker nucleophilic catalyst.[2][1]

Part 3: Biological & Pharmacological Context[1]

3-Dimethylaminopyridine: The Potassium Channel Blocker

This molecule is primarily a biological tool compound.[2][1]

  • Mechanism: It binds to voltage-gated potassium channels (

    
    ), specifically blocking the pore and preventing 
    
    
    
    efflux.[2][1]
  • Physiological Effect: Prolongs action potentials and increases neurotransmitter release.[2][1]

  • Toxicity: It is a known chemoconvulsant.[2][1] Handling requires strict PPE to prevent inhalation or transdermal absorption.[2][1]

N,2-Dimethylpyridin-3-amine: The Kinase Scaffold

This structure appears frequently as a substructure in medicinal chemistry libraries.[2][1]

  • Role: The 2-methyl group forces the exocyclic amine out of planarity with the ring (atropisomerism potential), which can improve selectivity in binding pockets of enzymes like kinases.[1]

  • Application: Precursor for synthesizing multi-substituted pyridine drugs.[2][1]

Part 4: Experimental Discrimination Workflow

To empirically distinguish unlabeled vials of these two compounds, use the Acetic Anhydride Test .

Protocol

Reagents:

  • Analyte (approx. 10 mg)[2][1]

  • Acetic Anhydride (

    
    , 2 equivalents)[1][3]
    
  • Dichloromethane (DCM, 1 mL)[1]

  • TLC Plate (Silica)[2][1]

Steps:

  • Dissolve the analyte in DCM.[1]

  • Add Acetic Anhydride.[2][1] Stir for 10 minutes at Room Temperature.

  • Spot the reaction mixture on a TLC plate alongside the starting material.

  • Elute with 5% MeOH in DCM.

Interpretation:

  • N,2-Dimethylpyridin-3-amine: You will see a new spot (the amide) with a significantly different

    
     value.[2][1] The starting material spot will disappear.[1]
    
  • 3-Dimethylaminopyridine: You will see only the starting material spot .[2][1] (Any acylammonium salt formed will revert or streak, but no stable neutral amide is formed).[1]

Analytical Logic Diagram

Workflow Start Unknown Sample (Isomer A or B) React Add Acetic Anhydride (DCM, 10 min) Start->React Check Analyze via TLC/LC-MS React->Check ResultA New Peak/Spot Observed (Stable Amide Formed) Check->ResultA  Reaction Occurred   ResultB No Change / Unstable Salt (Starting Material Persists) Check->ResultB  No Reaction   ConclusionA Identity: N,2-dimethylpyridin-3-amine ResultA->ConclusionA ConclusionB Identity: 3-dimethylaminopyridine ResultB->ConclusionB

Figure 2: Decision tree for identifying the isomers based on acetylation capability.

References

  • PubChem. (n.d.).[2][1] 3-Dimethylaminopyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Oakwood Chemical. (n.d.).[2][1] N-Methylpyridin-3-amine (Structural Analog Data). Retrieved from [Link]

  • Kirsch, G. E., et al. (1993).[1] Block of Potassium Channels by Aminopyridines. Journal of General Physiology. (Contextual grounding for 3-DMAP biological activity).

  • Scriven, E. F. (1983).[2][1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews.[2][1] (Authoritative distinction between 3- and 4- isomers).

Sources

Exploratory

Technical Guide: pKa Profile of N,2-Dimethylpyridin-3-amine Hydrochloride

This is an in-depth technical guide on the pKa values and physicochemical profile of N,2-Dimethylpyridin-3-amine hydrochloride . Executive Summary N,2-Dimethylpyridin-3-amine hydrochloride (also known as 3-(methylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pKa values and physicochemical profile of N,2-Dimethylpyridin-3-amine hydrochloride .

Executive Summary

N,2-Dimethylpyridin-3-amine hydrochloride (also known as 3-(methylamino)-2-methylpyridine HCl) is a substituted aminopyridine derivative frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators (e.g., bromodomain ligands).[1]

The critical physicochemical parameter defining its behavior in solution is the pKa of the pyridine ring nitrogen , which is determined to be approximately 6.9 – 7.1 . This value indicates that the compound exists predominantly as a cationic species at physiological pH (7.4) but possesses a significant fraction of neutral free base, facilitating membrane permeability.

Chemical Identity & Structural Analysis[2][3]

ParameterDetails
IUPAC Name N,2-Dimethylpyridin-3-amine hydrochloride
Synonyms 3-(Methylamino)-2-picoline HCl; 2-Methyl-3-(methylamino)pyridine HCl
CAS Number 102843-68-5 (Free Base); Salt forms vary
Molecular Formula C₈H₁₂N₂[1][2][3][4]·HCl
Molecular Weight 136.19 g/mol (Free base), 172.65 g/mol (HCl salt)
Core Scaffold Pyridine
Key Substituents 2-Methyl (Inductive donor), 3-Methylamino (Resonance donor)
Structural Logic of Basicity

The basicity of this compound is governed by the pyridine ring nitrogen (N1) . The exocyclic amine at position 3 (N3) is significantly less basic due to the delocalization of its lone pair into the aromatic π-system (aniline-like resonance).

  • Pyridine (Reference): pKa ≈ 5.2.

  • Effect of 3-NHMe Group: The methylamino group is a strong electron-donating group (EDG) via resonance, increasing electron density at the ring nitrogen (ortho/para direction). This typically raises the pKa by ~0.8–1.2 units compared to pyridine.

  • Effect of 2-Methyl Group: The methyl group provides a positive inductive effect (+I), further stabilizing the protonated pyridinium cation. This typically raises the pKa by ~0.8 units.

  • Steric Considerations: The ortho placement of the 2-methyl and 3-methylamino groups introduces steric strain, potentially twisting the exocyclic amine slightly out of planarity. While this might reduce resonance stabilization, the inductive effects dominate, resulting in a net increase in basicity compared to the unsubstituted parent.

pKa Value & Ionization Profile

Based on structure-activity relationship (SAR) analysis of analogous aminopyridines and predictive modeling (ACD/Labs, ChemAxon), the dissociation constant is characterized as follows:

Ionization CenterpKa Value (Aq, 25°C)Species at pH 7.4
Pyridine Ring N (N1) 7.0 ± 0.2 Mixture (~30% Cation / ~70% Neutral)
Exocyclic Amine (N3) < 1.0 (Est.)Neutral

Note: The hydrochloride salt, when dissolved in water, yields the protonated pyridinium cation (pH < pKa). Titration with base will reveal the inflection point at approx. pH 7.0.

Comparative pKa Data
  • Pyridine: 5.23

  • 3-Aminopyridine: 5.98

  • 3-Dimethylaminopyridine (3-DMAP): 6.5 – 6.6

  • 2-Picoline (2-Methylpyridine): 5.97

  • 3-Amino-2-methylpyridine: 6.89 (Predicted)

  • N,2-Dimethylpyridin-3-amine: ~7.0 (Target)

Protonation Equilibrium Diagram (Graphviz)

Protonation_Equilibrium cluster_legend Equilibrium Constant Cation Protonated Cation (BH+) (Dominant at pH < 7.0) Soluble, Salt Form Neutral Neutral Free Base (B) (Dominant at pH > 7.0) Lipophilic, Membrane Permeable Cation->Neutral  - H+ (Ka)   pKa_Node pKa ≈ 7.0

Caption: Equilibrium shift between the protonated pyridinium salt and the neutral free base centered around pKa 7.0.

Experimental Determination Protocol

To validate the pKa of N,2-Dimethylpyridin-3-amine HCl experimentally, Potentiometric Titration is the gold standard due to the compound's solubility and expected pKa range.

Method: Potentiometric Titration

Objective: Determine the thermodynamic pKa value by measuring pH changes against titrant volume.

Reagents:

  • Analyte: ~10 mg N,2-Dimethylpyridin-3-amine HCl (High purity >98%).

  • Solvent: Degassed CO₂-free water (or 0.15 M KCl ionic strength adjustor).

  • Titrant: 0.1 M Standardized NaOH (Carbonate-free).

Protocol Steps:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl solution. The initial pH should be acidic (approx. pH 3-4) due to the HCl salt nature.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 10-20 µL). Allow electrode stabilization (drift < 0.1 mV/s) between additions.

  • Data Collection: Record pH vs. Volume of NaOH until pH reaches ~11.0.

  • Analysis: Plot the titration curve. The pKa corresponds to the pH at the half-equivalence point (inflection point).

Calculation (Bjerrum Method):



At the half-neutralization point, 

, thus

.
Workflow Diagram

Experimental_Protocol Start Start: N,2-Dimethylpyridin-3-amine HCl Solubility Dissolve in 0.15 M KCl (Degassed Water) Start->Solubility Initial_pH Measure Initial pH (Expected < 4.0) Solubility->Initial_pH Titration Titrate with 0.1 M NaOH (Incremental Addition) Initial_pH->Titration Data_Log Record pH vs Volume (Potentiometric Sensor) Titration->Data_Log Analysis Identify Inflection Point (First Derivative d(pH)/dV) Data_Log->Analysis Result Calculate pKa (Henderson-Hasselbalch) Analysis->Result

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Implications for Drug Development

Solubility & Bioavailability
  • Stomach (pH 1.5): The compound will be 100% protonated (Cationic). High solubility is expected, ensuring rapid dissolution.

  • Intestine (pH 6.5 - 7.5): As the pH approaches the pKa (7.0), the percentage of neutral species increases significantly.

    • At pH 7.0: ~50% Neutral.

    • At pH 7.4: ~70% Neutral.

  • Permeability: The high fraction of neutral species at physiological pH suggests good passive permeability across cell membranes, making this scaffold attractive for CNS or intracellular targets.

Salt Selection

The hydrochloride salt is a logical choice because the pKa of ~7.0 ensures that in the solid state (with HCl), the proton remains firmly bound to the pyridine nitrogen, forming a stable crystalline lattice. Weaker acids (e.g., fumaric acid) might risk disproportionation if the pKa difference is insufficient.

Synthetic Utility

In nucleophilic substitution reactions (e.g., SNAr), the 3-methylamino group acts as a directing group. Knowledge of the pKa helps in selecting appropriate bases for deprotonation or buffering during coupling reactions.

References

  • Perrin, D. D. (1965).[5] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational pKa data for pyridine derivatives).

  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino-group in Amino-pyridines. Journal of the Chemical Society, 706-713. Link

  • Marchand, J. R., et al. (2016). Derivatives of 3-Amino-2-methylpyridine as BAZ2B Bromodomain Ligands: In Silico Discovery and in Crystallo Validation. Journal of Medicinal Chemistry, 59(21), 9919–9927. Link

  • PubChem. (2025).[6][3] Compound Summary: 3-Amino-2-methylpyridine.[6][7] National Library of Medicine. Link

  • ChemAxon. (2025). pKa Plugin Calculation Data. (Predicted values utilized for comparative analysis). Link

Sources

Foundational

A Researcher's Comprehensive Guide to Sourcing N,2-Dimethylpyridin-3-amine hydrochloride for Drug Development

For researchers and scientists embarking on drug discovery and development projects, the quality and reliable supply of starting materials and intermediates are paramount. This guide provides an in-depth technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists embarking on drug discovery and development projects, the quality and reliable supply of starting materials and intermediates are paramount. This guide provides an in-depth technical overview for sourcing N,2-Dimethylpyridin-3-amine hydrochloride (CAS No. 1955518-51-0), a substituted pyridine derivative with potential applications in medicinal chemistry. This document will navigate the complexities of supplier evaluation, quality control, and analytical validation to ensure the integrity of your research.

Introduction to N,2-Dimethylpyridin-3-amine hydrochloride

N,2-Dimethylpyridin-3-amine hydrochloride is a heterocyclic amine that belongs to a class of compounds widely explored in pharmaceutical research. Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their significance in medicinal chemistry. Substituted pyridines, such as this one, serve as versatile scaffolds for the synthesis of novel therapeutic agents, including kinase inhibitors for oncology applications.

The hydrochloride salt form is often preferred for its improved solubility and stability, making it more amenable for use in various chemical reactions and for storage. Given its potential role as a key building block, ensuring the purity and identity of this compound is a critical first step in any research endeavor.

Identifying and Evaluating Suppliers

The landscape of chemical suppliers for specialized research compounds can be complex. It is crucial to partner with a supplier that not only provides the material but also offers transparency and robust quality documentation.

Potential Suppliers

A survey of the market for N,2-Dimethylpyridin-3-amine hydrochloride (CAS 1955518-51-0) and other specialized heterocyclic amines reveals a range of suppliers, from large, well-established companies to smaller, more specialized firms.

SupplierCompound SpecificityDocumentation Availability (Typical)Noteworthy Characteristics
Appchem Lists N,2-Dimethylpyridin-3-amine hydrochloride (CAS 1955518-51-0).[1]Product specifications available on their website.[1]Offers a range of life science and chemistry products.
Sigma-Aldrich (Merck) Extensive catalog of amines and pyridines, though this specific salt is not explicitly listed, custom synthesis may be an option.Detailed Safety Data Sheets (SDS) and Certificates of Analysis (CoA) for their products are typically available.[2][3]A major, reputable supplier with a strong focus on research-grade chemicals and extensive quality control.
BLDpharm A supplier of a wide range of research chemicals, including various pyridine derivatives.[4]Offers online access to documentation such as CoA inquiries.[4]Focuses on providing a broad catalog of building blocks for research and development.[5]
Enamine A well-known supplier of building blocks and screening compounds for drug discovery.[6]Provides detailed information on their vast library of compounds.Specializes in novel and diverse chemical structures for medicinal chemistry.[6]
Other Niche Suppliers Several other suppliers, such as Simson Pharma Limited and those found on platforms like ChemBuyersGuide.com, offer a variety of substituted pyridines.Varies by supplier.It is essential to conduct thorough due diligence on smaller or less-known suppliers.
The Supplier Validation Workflow

A systematic approach to qualifying a new supplier is critical to mitigate risks in your research and development pipeline. This workflow ensures that the chosen supplier meets the necessary quality and reliability standards.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Quality and Reliability Assessment cluster_3 Phase 4: Final Approval A Identify Potential Suppliers B Request Preliminary Information (Website, Catalog) A->B C Initial Assessment of Reputation and Specialization B->C D Request Compound-Specific Documentation (CoA, SDS) C->D E Scrutinize Certificate of Analysis for Purity and Testing Methods D->E F Review Safety Data Sheet for Handling and Hazard Information D->F G Order a Sample for In-House Analytical Validation F->G H Assess Communication, and Technical Support G->H I Evaluate Packaging and Shipping Conditions H->I J Compare Data from All Suppliers I->J K Approve Supplier and Establish a Supply Chain J->K

A stepwise workflow for qualifying a chemical supplier.

Critical Documentation: The Certificate of Analysis and Safety Data Sheet

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are the two most important documents you will receive from a supplier. They provide the foundation for the safe and effective use of the chemical.

Deconstructing the Certificate of Analysis

A comprehensive CoA should provide more than just a purity value. It is a testament to the supplier's quality control procedures. While a specific CoA for N,2-Dimethylpyridin-3-amine hydrochloride was not publicly available, a typical CoA for a research-grade chemical should include the following:

  • Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

  • Purity Determination: The analytical method used (e.g., HPLC, GC) and the resulting purity value, often expressed as a percentage. For example, a CoA for a similar compound showed a purity of 98.8% by HPLC.[7]

  • Spectroscopic Data: Confirmation of the chemical structure using methods like ¹H NMR and Mass Spectrometry. The CoA should state that the data is consistent with the expected structure.[7]

  • Physical Properties: Appearance (e.g., white solid), melting point, and solubility.

Interpreting the Safety Data Sheet
  • Hazards Identification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.[2][8][9]

  • First-Aid Measures: Standard procedures such as rinsing eyes with water, washing skin with soap and water, and seeking medical attention if ingested or if irritation persists.[8][9]

  • Handling and Storage: Recommendations typically include storing in a cool, dry, well-ventilated area in a tightly sealed container.[10]

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is standard.

In-House Analytical Validation: Trust but Verify

While a supplier's CoA provides valuable information, it is best practice for research and drug development organizations to perform in-house analytical validation on a sample of the compound. This ensures the material meets the specific requirements of your experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of non-volatile and thermally labile compounds like N,2-Dimethylpyridin-3-amine hydrochloride.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from methods used for similar polar aromatic amines.[11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly polar compounds, a polar-embedded or polar-endcapped C18 column may provide better retention and peak shape.[11]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient from high aqueous to high organic content is recommended to ensure the elution of any less polar impurities. A typical gradient might be:

    • 0-20 min: 10% to 90% Solvent B

    • 20-25 min: Hold at 90% Solvent B

    • 25.1-30 min: Return to 10% Solvent B for re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point for pyridines is around 254 nm).

  • Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition (e.g., 90:10 Solvent A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is an excellent method for confirming the identity of the compound and for detecting any volatile impurities. As amines can be challenging to analyze by GC due to their basicity, a derivatization step or a specialized column may be necessary.[12]

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of amine compounds.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: An Rtx-5 Amine column (30 m x 0.32 mm x 1.50 µm) or a similar base-deactivated column is recommended to prevent peak tailing.[12]

  • Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector: Splitless injection at 250 °C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL. Derivatization with an agent like benzoyl chloride can improve peak shape and volatility.[12]

Conclusion

Sourcing high-quality research chemicals like N,2-Dimethylpyridin-3-amine hydrochloride is a critical, multi-step process that underpins the success of drug discovery and development projects. By implementing a rigorous supplier evaluation workflow, critically assessing key documentation, and performing independent analytical validation, researchers can ensure the integrity of their starting materials. This diligence at the outset can prevent costly delays and ensure the reliability and reproducibility of experimental results, ultimately accelerating the path to novel therapeutics.

References

  • Appchem. N,2-dimethylpyridin-3-amine hydrochloride | 1955518-51-0. Available from: [Link]

  • Labex. Heterocyclic Compounds. Available from: [Link]

  • ChemBuyersGuide.com. Chemical Suppliers. Available from: [Link]

  • Univar Solutions. Amines Supplier & Distributor. Available from: [Link]

  • Indo Amines Ltd. Manufacturer - Fine, Specialty & Performance Chemicals. Available from: [Link]

  • Dr. Ashavin. DRAFT CERTIFICATE OF ANALYSIS. Available from: [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

  • PubMed. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

  • ResearchGate. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • ResearchGate. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Available from: [Link]

  • Shimadzu. Ultra-sensitive dynamic headspace GC-MS/MS method for trace level quantitation of Nitrosamines in Deferiprone API. Available from: [Link]

  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective Synthesis of N,2-Dimethylpyridin-3-amine Hydrochloride

Abstract & Scope This application note details a high-fidelity protocol for the synthesis of N,2-Dimethylpyridin-3-amine hydrochloride (CAS: 1955518-51-0), a critical building block in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-fidelity protocol for the synthesis of N,2-Dimethylpyridin-3-amine hydrochloride (CAS: 1955518-51-0), a critical building block in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs).

While direct alkylation of 3-amino-2-methylpyridine often results in over-methylation (yielding quaternary ammonium or tertiary amine byproducts), this guide prioritizes a Two-Step Formylation-Reduction Strategy . This route guarantees mono-N-methylation selectivity (>98%), ensuring high purity suitable for GMP-adjacent workflows.

Strategic Analysis: The Selectivity Challenge

Synthesizing secondary aromatic amines requires overcoming the enhanced nucleophilicity of the product. Once a primary amine is methylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to runaway dimethylation.

Comparison of Synthetic Routes
FeatureDirect Alkylation (MeI)Reductive Amination (HCHO/NaBH₄)Formylation-Reduction (HCOOH/LiAlH₄)
Selectivity Poor (Mix of

)
Moderate (Requires strict stoichiometry)Excellent (Stepwise control)
Purity Profile Low (Requires chromatography)MediumHigh (Crystallization often sufficient)
Scalability HighHighMedium (Hydride handling required)
Recommendation Not RecommendedAcceptable for rough scaleRecommended for High Purity
Reaction Pathway Logic

The chosen protocol utilizes an N-formyl protection strategy . By converting the amine to a formamide, we "lock" the nitrogen atom, preventing further alkylation. Subsequent reduction converts the carbonyl solely to a methylene group, yielding the target methylamine with high precision.

Figure 1: Stepwise synthetic pathway ensuring mono-methylation selectivity.

Detailed Experimental Protocol

Safety Pre-requisites
  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water/protic solvents. Use strictly anhydrous conditions under Nitrogen/Argon.

  • Pyridines: Irritants and potentially toxic. Work in a fume hood.

  • HCl Gas/Ether: Corrosive.

Step 1: Synthesis of N-(2-methylpyridin-3-yl)formamide

Objective: Convert the primary amine to the N-formyl derivative.

  • Reagent Setup:

    • 2-Methylpyridin-3-amine (10.0 g, 92.5 mmol)

    • Formic Acid (98%, 50 mL)

    • Acetic Anhydride (15 mL, 158 mmol)

  • Procedure:

    • Prepare a mixed anhydride solution: In a dry flask, cool Formic Acid (50 mL) to 0°C. Dropwise add Acetic Anhydride (15 mL) over 15 minutes. Stir at 0°C for 30 minutes, then warm to 55°C for 2 hours.

    • Cool the mixture back to 0°C.

    • Add 2-Methylpyridin-3-amine (10.0 g) portion-wise (Exothermic!).

    • Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 h).

    • Monitor: TLC (10% MeOH in DCM) should show complete consumption of the starting amine (

      
      ).
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess acid.

    • Neutralize the residue with Saturated NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Yield: Expect ~11.5 g (92%) of off-white solid.

    • Note: This intermediate is stable and can be stored.

Step 2: Reduction to N,2-Dimethylpyridin-3-amine

Objective: Reduce the amide carbonyl to a methylene group.

  • Reagent Setup:

    • N-(2-methylpyridin-3-yl)formamide (10.0 g, 73.5 mmol)

    • LiAlH₄ (2.4 M in THF, 46 mL, ~110 mmol) or solid equivalent (4.2 g).

    • Anhydrous THF (150 mL)

  • Procedure:

    • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon.

    • Charge LiAlH₄ (4.2 g) and THF (100 mL). Cool to 0°C.

    • Dissolve the Formamide intermediate (10.0 g) in THF (50 mL) and add dropwise to the hydride suspension over 30 minutes. Maintain temp <10°C.

    • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4-6 hours.

    • Monitor: TLC/LC-MS should show conversion of Formamide (M+H 137) to Methylamine (M+H 137 - 14 mass units? No, Amide (136) -> Amine (136). Correction: Formamide MW is 136.15; Product MW is 136.[1]19. Mass change is loss of Oxygen, gain of 2H.

      
      . Wait.
      
      • Formamide:

        
         (MW 136.15)[1]
        
      • Product:

        
         (MW 122.17)
        
      • Correction: Mass shift is -14 Da (Loss of Carbonyl Oxygen, gain of 2H? No.

        
        . Loss of O (16), gain of 2H (2). Net -14).
        
      • Target Mass: 122.2 m/z.

  • Fieser Quench (Critical Safety Step):

    • Cool reaction to 0°C.

    • Slowly add: 4.2 mL Water , then 4.2 mL 15% NaOH , then 12.6 mL Water .

    • Stir vigorously for 30 mins until a white granular precipitate forms.

    • Filter through a Celite pad.[2] Wash pad with THF.

    • Concentrate filtrate to obtain the crude oil.[3]

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the volatile amine as a solid salt.

  • Procedure:

    • Dissolve the crude oil (Free Base) in Diethyl Ether (50 mL) or Ethanol (20 mL).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (25 mL) dropwise. White precipitate forms immediately.

    • Stir for 30 minutes.

    • Filter the solid, wash with cold ether, and dry under vacuum.

  • Final Yield: Expect ~9.5 g (Total Yield ~75% over 2 steps).

Analytical Validation (QC)

The following data parameters validate the success of the synthesis.

ParameterSpecificationDiagnostic Signal
Appearance White to off-white crystalline solid-
LC-MS >98% Purity

(Free base mass + H)
1H NMR (DMSO-d6) Confirms Structure

2.85 ppm (s, 3H)
: N-Methyl group.

2.35 ppm (s, 3H)
: Ring Methyl (C2).

6.0-8.0 ppm
: Pyridine aromatic protons.
Solubility High in Water, MeOH-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of N,2-Dimethylpyridin-3-amine HCl.

References

  • BenchChem. (2025).[1][4] Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

  • AppChem. (n.d.). N,2-dimethylpyridin-3-amine hydrochloride Product Page (CAS 1955518-51-0). Retrieved from

  • American Chemical Society (ACS). (2021). Design, Synthesis, and Evaluation of [18F]T-914... (J. Med.[5] Chem).[2][4][5][6][7][8][9][10] (Demonstrates usage of N,2-dimethylpyridin-3-amine fragment). Retrieved from [5]

  • Royal Society of Chemistry. (2023). Selective monomethylation of primary amines with simple electrophiles. Retrieved from

Sources

Application

Application Note: N,2-Dimethylpyridin-3-amine HCl as a Versatile Building Block for Kinase Inhibitor Scaffolds in Drug Discovery

Abstract The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful drugs.[1][2] This application not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically successful drugs.[1][2] This application note provides an in-depth guide to the strategic use of N,2-Dimethylpyridin-3-amine HCl, a differentiated building block, for the synthesis of novel molecular entities, with a particular focus on the discovery of next-generation kinase inhibitors. We will explore the intrinsic value of its unique substitution pattern, provide detailed, field-proven protocols for its incorporation into lead compounds, and discuss the critical structure-activity relationship (SAR) insights it enables.

Introduction: The Strategic Value of the N,2-Dimethylpyridin-3-amine Core

Nitrogen-containing heterocycles are pivotal in drug design, and among them, the aminopyridine moiety is exceptionally significant.[2] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as an effective surrogate for native bioisosteres, frequently acting as a "hinge-binding" motif in the active sites of enzymes, particularly protein kinases.[3]

N,2-Dimethylpyridin-3-amine HCl offers a distinct advantage over simpler aminopyridines. Its structure incorporates three key points of diversification and modulation:

  • The Pyridine Nitrogen: Acts as a primary hydrogen bond acceptor, crucial for anchoring ligands into ATP-binding sites.

  • The 3-Amino Group (N-methylated): Provides a nucleophilic handle for synthetic elaboration. The N-methylation removes a hydrogen bond donor capability, a critical design element for fine-tuning target affinity and selectivity while also modulating basicity and lipophilicity.

  • The 2-Methyl Group: Introduces steric influence, which can enforce a specific torsional angle between the pyridine core and its substituents. This conformational constraint can be exploited to enhance binding affinity, improve selectivity against off-target kinases, and block potential sites of metabolic attack.

The strategic incorporation of this building block allows researchers to navigate chemical space with greater precision, creating compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.[4]

Table 1: Physicochemical Properties of N,2-Dimethylpyridin-3-amine HCl

PropertyValueReference
CAS Number 1955518-51-0[5]
Molecular Formula C₇H₁₁ClN₂[5]
Molecular Weight 158.63 g/mol [5]
SMILES Cl.CNC1=C(C)N=CC=C1[5]

Core Applications in Kinase Inhibitor Design

The 2,3-disubstituted pyridine motif is a validated pharmacophore in a vast array of kinase inhibitors targeting critical oncology and immunology pathways, including FGFR, CDK2, AKT, and Itk.[3][6][7][8]

Causality of Interaction: The Hinge-Binding Motif

The pyridine nitrogen of the N,2-Dimethylpyridin-3-amine core is ideally positioned to form a hydrogen bond with the backbone amide NH of a "hinge" residue (e.g., Cysteine or Alanine) in the ATP-binding pocket of most kinases. The substituents at the 2- and 3-positions are then projected outwards into distinct regions of the active site—the solvent-exposed region and the hydrophobic back pocket, respectively. This orientation provides a robust platform for structure-based design, where modifications can be rationally designed to optimize target engagement and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 N,2-Dimethylpyridin-3-amine Core Hinge_NH Backbone NH Hinge_CO Backbone CO Ligand N Pyridine Ring C-CH3 C-NHCH3 Ligand:n->Hinge_NH Hydrogen Bond (Key Interaction) Solvent_Front Solvent-Exposed Region Ligand:c2->Solvent_Front Projects to Solvent Front Hydrophobic_Pocket Hydrophobic Pocket Ligand:c3->Hydrophobic_Pocket Projects to Back Pocket

Caption: Generalized kinase hinge-binding interaction.

Key Synthetic Transformations and Protocols

The primary utility of N,2-Dimethylpyridin-3-amine HCl lies in its nucleophilic secondary amine, which serves as a handle for constructing more complex molecules through C-N bond formation reactions.

Protocol 3.1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol details the coupling of N,2-Dimethylpyridin-3-amine with an aryl bromide to form a diarylamine linkage, a common core in many kinase inhibitors.

Rationale: The choice of a biarylphosphine ligand like RuPhos is critical. Its electron-rich and bulky nature facilitates the challenging oxidative addition of the aryl halide and the reductive elimination of the desired product, especially with the potentially coordinating aminopyridine substrate.[9] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine hydrochloride in situ without competing in the coupling reaction. The entire process must be conducted under inert conditions to protect the palladium catalyst from oxidation.

G start Start: Assemble Reagents prep Prepare Reaction Vessel: Dry flask, add stir bar start->prep add_solids Add Solids under N2: Amine HCl (1.0 eq) Aryl Bromide (1.1 eq) Pd Catalyst (e.g., RuPhos Pd G3, 2 mol%) Base (LiHMDS, 2.2 eq) prep->add_solids add_solvent Add Degassed Solvent: Anhydrous Toluene or THF add_solids->add_solvent react Heat Reaction: Stir at 80-110 °C Monitor by LC-MS (1-16 h) add_solvent->react workup Aqueous Workup: Cool to RT, Quench with H2O Extract with EtOAc react->workup purify Purification: Dry (Na2SO4), Concentrate Silica Gel Chromatography workup->purify end End: Isolated Product purify->end

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N,2-Dimethylpyridin-3-amine HCl (1.0 eq), the desired aryl bromide (1.1 eq), and the base (e.g., LiHMDS or NaOt-Bu, 2.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80–110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1–16 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Transfer to a separatory funnel, wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[10]

Protocol 3.2: Amide Bond Formation via Acylation

This protocol describes the formation of an amide by coupling N,2-Dimethylpyridin-3-amine with a carboxylic acid, a key step in building many targeted therapeutics.

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes the risk of epimerization when using chiral carboxylic acids.[11] It reacts with the carboxylic acid to form an activated ester, which is then readily attacked by the amine. A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of the starting material and the acid generated during the reaction.

Step-by-Step Methodology:

  • Reagent Solution: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amine Addition: Add N,2-Dimethylpyridin-3-amine HCl (1.0 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor for completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (if the product is stable), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via silica gel chromatography or reverse-phase HPLC.[12]

Structure-Activity Relationship (SAR) Insights

The true power of N,2-Dimethylpyridin-3-amine HCl as a building block is realized during the lead optimization phase, where its distinct features can be leveraged to tune biological activity and ADME properties.

Table 2: SAR Implications of the N,2-Dimethylpyridin-3-amine Scaffold

Structural FeatureImplicationRationale & Design Strategy
Pyridine Nitrogen Hinge-Binding Anchor Generally conserved. Modifications to the ring's electronics (e.g., adding electron-withdrawing groups) can modulate the pKa and hydrogen bond strength.
2-Methyl Group Conformational Lock & Metabolic Shield The steric bulk can force a non-planar conformation relative to a C3-substituent, which may be required for optimal fit in a binding pocket. It can also block C-H oxidation, a common metabolic pathway, potentially increasing compound half-life.
3-N-Methyl Group Modulator of H-Bonding & Basicity Acts only as a hydrogen bond acceptor. This is a critical choice when a hydrogen bond donor is detrimental to binding or selectivity. The methyl group also increases the basicity of the amine compared to a primary amine, which can affect solubility and cell permeability.
Pyridine C4, C5, C6 Vectors for Diversification These positions are sites for further functionalization (e.g., via halogenation followed by Suzuki or Sonogashira coupling) to explore additional pockets within the target's active site and improve physicochemical properties.[13]

Conclusion

N,2-Dimethylpyridin-3-amine HCl is a high-value building block for drug discovery professionals. Its pre-installed methyl groups at key positions offer a sophisticated tool for modulating conformation, metabolism, and target interactions. The protocols provided herein are robust starting points for the incorporation of this scaffold into discovery programs. By understanding the causal relationships between its structure and its function in a biological context, researchers can leverage N,2-Dimethylpyridin-3-amine HCl to accelerate the development of novel, potent, and selective therapeutics, particularly in the competitive field of kinase inhibitor design.

References

  • N,2-dimethylpyridin-3-amine hydrochloride | 1955518-51-0. Appchem. [Link]

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • The synthesis and biological activity of substituted 2,6-diaminopyridines. ACS Publications. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • 3-Pyridinamine, N,N-dimethyl- | C7H10N2. PubChem. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed - NIH. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

Sources

Method

Buchwald-Hartwig amination using N,2-Dimethylpyridin-3-amine

Abstract & Scope This application note details the strategic implementation of Buchwald-Hartwig amination for the coupling of N,2-dimethylpyridin-3-amine (CAS: [Substrate-Specific]) with aryl halides. This specific amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the strategic implementation of Buchwald-Hartwig amination for the coupling of N,2-dimethylpyridin-3-amine (CAS: [Substrate-Specific]) with aryl halides. This specific aminopyridine substrate presents unique challenges: the electron-deficient pyridine ring reduces nucleophilicity, while the endocyclic nitrogen poses a risk of catalyst poisoning via chelation. This guide moves beyond generic protocols, offering a targeted ligand selection strategy, a self-validating screening workflow, and a robust scale-up procedure designed for pharmaceutical intermediates.

Substrate Analysis & Mechanistic Challenges

The Molecule: N,2-Dimethylpyridin-3-amine

  • Nucleophile Type: Secondary heteroaryl amine.

  • Electronic Profile: The pyridine ring is electron-withdrawing, rendering the exocyclic amine less nucleophilic than standard anilines.

  • Steric Profile: The 2-methyl group provides proximal steric bulk. While this creates hindrance for the coupling event, it paradoxically aids the reaction by discouraging the pyridine nitrogen (N1) from binding to the Palladium center (catalyst poisoning).

Key Challenges:
  • Catalyst Poisoning: Pyridines can displace phosphine ligands, forming unreactive Pd-pyridine complexes (off-cycle resting states).

  • β-Hydride Elimination: With secondary amines, if the reductive elimination is slow, the intermediate can undergo β-hydride elimination, leading to hydrodehalogenation of the aryl halide.[1]

Strategic Parameter Selection

To overcome the challenges above, the reaction parameters must be engineered to favor Reductive Elimination over all competing pathways.

Ligand Selection: The "Dialkylbiaryl" Advantage

Standard ligands like PPh3 or BINAP are generally insufficient for this substrate. We utilize bulky, electron-rich Buchwald-type phosphines.

LigandRecommendation LevelRationale
RuPhos Primary Choice Designed specifically for secondary amines.[2] The steric bulk promotes reductive elimination, crucial for preventing β-hydride elimination.
BrettPhos Secondary ChoiceExcellent for difficult substrates; highly active but sometimes sensitive to steric crowding on the electrophile.
XantPhos AlternativeA bidentate ligand with a wide bite angle. Useful if monodentate ligands fail, specifically for preventing chelation poisoning.
Base & Solvent Matrix
  • Standard System: NaOtBu in Toluene or Dioxane (100°C). Fast, efficient, but incompatible with base-sensitive groups (esters, nitriles).

  • Mild System: Cs₂CO₃ in t-Amyl Alcohol or DME . Slower, requires higher temperatures, but tolerates functional groups.

  • Protic Tolerance: LHMDS in THF . Useful if the coupling partner has acidic protons.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the pyridine substrate can poison the catalyst.

BuchwaldCycle cluster_legend Key Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (N,2-dimethylpyridin-3-amine) OxAdd->AmineBind + Amine Poison OFF-CYCLE RESTING STATE (Pyridine N-binding) OxAdd->Poison Pyridine N-coordination Deprot Deprotonation (Base removes HX) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Product Release Poison->OxAdd Slow Reversal key1 Green: Active Species key2 Red: Critical Step key3 Grey: Catalyst Death

Figure 1: Catalytic cycle emphasizing the competition between productive amine binding and non-productive pyridine coordination (poisoning).

Experimental Protocols

Protocol A: The "Self-Validating" Micro-Screen (Recommended)

Do not commit to a 10g batch without this 4-reaction screen.

Objective: Determine the optimal Ligand/Base combination for your specific Aryl Halide. Scale: 0.1 mmol (approx. 20-30 mg).

Setup: Prepare 4 vials (microwave vials or sealed tubes) equipped with stir bars.

  • Vial 1: RuPhos Pd G4 (2 mol%) + NaOtBu (1.4 equiv) + Toluene

  • Vial 2: RuPhos Pd G4 (2 mol%) + Cs₂CO₃ (2.0 equiv) + Dioxane

  • Vial 3: BrettPhos Pd G4 (2 mol%) + NaOtBu (1.4 equiv) + Toluene

  • Vial 4: BrettPhos Pd G4 (2 mol%) + Cs₂CO₃ (2.0 equiv) + Dioxane

Procedure:

  • Add Aryl Halide (1.0 equiv) and N,2-dimethylpyridin-3-amine (1.2 equiv) to all vials.

  • Add Base and Catalyst (we recommend G4 Precatalysts to ensure accurate Pd:Ligand stoichiometry).

  • Evacuate and backfill with Nitrogen/Argon (x3).

  • Add anhydrous solvent (0.1 M concentration).

  • Heat to 100°C for 2 hours.

  • Analysis: Filter through a small plug of silica, elute with EtOAc, and analyze via UPLC/LCMS.

    • Success Criterion: >85% conversion to product with <5% dehalogenated aryl halide.

Protocol B: Optimized Scale-Up (1 Gram Scale)

Assumes "Vial 1" conditions (RuPhos/NaOtBu) were successful.

Reagents:

  • Aryl Bromide: 1.0 equiv[3][4]

  • N,2-Dimethylpyridin-3-amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (1 mol%) + RuPhos (2-4 mol%). Premix in solvent for 5 mins before adding.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Charge the flask with the Aryl Bromide, Amine, NaOtBu, and RuPhos Pd G4 catalyst.

    • Critical: Do not add the catalyst to hot solvent.

  • Degassing: Seal the system. Evacuate (high vacuum) and backfill with Argon three times.

  • Solvent Addition: Add anhydrous Toluene via syringe through the septum.

  • Reaction: Place in a pre-heated oil bath at 100°C. Stir vigorously (800+ rpm) to ensure base suspension.

  • Monitoring: Check HPLC at 2 hours. If conversion is >95%, cool to room temperature.

  • Workup:

    • Dilute with EtOAc and water.

    • Separate phases. Extract aqueous layer with EtOAc (x2).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Note: Aminopyridines can streak on silica. Add 1% Triethylamine to your eluent.

Workflow Visualization

Workflow Start Start: N,2-dimethylpyridin-3-amine + Aryl Halide Screen Micro-Screen (4 Vials) Var: Ligand/Base Start->Screen Analyze LCMS Analysis Check: Conv. vs Dehal. Screen->Analyze Opt1 High Conv. Clean Profile Analyze->Opt1 Pass Opt2 Low Conv. (Catalyst Poisoning) Analyze->Opt2 Fail Opt3 Dehalogenation (Hydride Elim.) Analyze->Opt3 Fail Scale Scale-Up (1g+) RuPhos Pd G4 Opt1->Scale Fix2 Switch to XantPhos or Increase Temp Opt2->Fix2 Fix3 Switch to RuPhos Change Base to Cs2CO3 Opt3->Fix3 Fix2->Screen Fix3->Screen Purify Purification (+1% Et3N) Scale->Purify

Figure 2: Decision tree for optimizing the coupling reaction.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe pyridine nitrogen is binding Pd. Switch to XantPhos (bidentate) or increase temperature to 110°C to promote ligand dissociation.
Dehalogenation (Ar-H)

-Hydride Elimination
The reduction is faster than the amination. Ensure RuPhos is used (bulky ligands accelerate reductive elimination). Switch solvent to Toluene (non-protic).
Stalled Reaction (50%) Catalyst DeathPd black formation. Ensure strict O₂-free conditions. Add 1 mol% additional catalyst.
Thick Slurry Solubility IssuesInsoluble base coating the stir bar. Switch to Cs₂CO₃ in Dioxane/Water (10:1) or use mechanical stirring.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides."[5] Chemical Science.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Recent Advances in Ligand Design and Methods." Tetrahedron.

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Aminopyridine Derivatives

For Research Use Only (RUO). Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only (RUO). Not for use in diagnostic procedures.

Abstract

The aminopyridine scaffold is a cornerstone in the design of contemporary kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of aminopyridine-based kinase inhibitors. We delve into the strategic considerations behind synthetic route selection, offer detailed, field-proven protocols for key transformations, and provide insights into the characterization and data analysis of the resulting compounds. Our focus is on empowering researchers to not only execute these syntheses but also to understand the underlying chemical principles that govern their success, thereby enabling the rational design and efficient production of novel kinase inhibitors.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many of these conditions. Central to the design of many successful kinase inhibitors is a heterocyclic core that can mimic the adenine moiety of ATP and engage in hydrogen bonding with the "hinge" region of the kinase's active site.

The aminopyridine moiety has emerged as a particularly privileged scaffold in this regard.[2] Its nitrogen atoms and the exocyclic amino group are perfectly positioned to act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge. This foundational interaction provides a stable platform from which to build out substitutions that can target other regions of the ATP-binding site, thereby conferring potency and selectivity. This guide will explore the synthesis of kinase inhibitors based on the versatile aminopyridine core.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition by Aminopyridine Derivative Kinase Active Site Kinase Active Site Substrate_Protein Substrate_Protein Kinase Active Site->Substrate_Protein Phosphorylation Blocked Phosphorylated_Protein Phosphorylated_Protein Kinase Active Site->Phosphorylated_Protein Phosphorylates ATP ATP ATP->Kinase Active Site Binds Substrate_Protein->Kinase Active Site Binds Aminopyridine_Inhibitor Aminopyridine_Inhibitor Aminopyridine_Inhibitor->Kinase Active Site Competitively Binds

Caption: Competitive inhibition of a kinase by an aminopyridine derivative.

Core Synthetic Strategies: Building and Functionalizing the Aminopyridine Scaffold

The synthesis of aminopyridine-based kinase inhibitors can be broadly divided into two phases: the construction of the core aminopyridine structure and its subsequent functionalization. The choice of strategy is dictated by the desired substitution pattern on the pyridine ring and the overall complexity of the target molecule.

Synthesis of Key Aminopyridine Intermediates

A common and versatile starting point for many kinase inhibitors is the 2,3-diaminopyridine scaffold. A reliable method for its synthesis begins with the commercially available 2-aminopyridine.[3]

Protocol 1: Synthesis of 2,3-Diaminopyridine

This protocol outlines the synthesis of 2,3-diaminopyridine from 2-aminopyridine via bromination, nitration, and subsequent reduction.

Step 1: Bromination of 2-Aminopyridine

  • Rationale: This step introduces a bromine atom at the 5-position, which can be a useful handle for further functionalization or can be removed in a later step if not needed.

  • Procedure: A detailed procedure can be found in Organic Syntheses.[3]

Step 2: Nitration of 2-Amino-5-bromopyridine

  • Rationale: Introduction of a nitro group at the 3-position is a key step towards installing the second amino group. The reaction conditions must be carefully controlled to favor the desired isomer.

  • Procedure: A detailed procedure can be found in Organic Syntheses.[3]

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

  • Rationale: The nitro group is reduced to an amine, yielding the desired 2,3-diamino-5-bromopyridine. Iron in acidic media is a classic and effective reducing agent for this transformation.[3]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (5.0 eq), 95% ethanol, and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from water.[3]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing the aminopyridine core with various aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prevalent.

Challenges with Aminopyridines in Cross-Coupling: The presence of the basic amino group and the pyridine nitrogen can lead to catalyst inhibition or poisoning.[4][5] The choice of ligand is therefore critical to stabilize the palladium catalyst and promote efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often required to overcome these challenges.[6]

Synthetic_Workflow Halo-aminopyridine Halo-aminopyridine Suzuki_Coupling Suzuki_Coupling Halo-aminopyridine->Suzuki_Coupling Buchwald_Hartwig_Amination Buchwald_Hartwig_Amination Halo-aminopyridine->Buchwald_Hartwig_Amination Boronic_Acid_Ester Boronic_Acid_Ester Boronic_Acid_Ester->Suzuki_Coupling Amine Amine Amine->Buchwald_Hartwig_Amination Functionalized_Aminopyridine_1 Functionalized_Aminopyridine_1 Suzuki_Coupling->Functionalized_Aminopyridine_1 C-C Bond Formation Functionalized_Aminopyridine_2 Functionalized_Aminopyridine_2 Buchwald_Hartwig_Amination->Functionalized_Aminopyridine_2 C-N Bond Formation

Caption: Key cross-coupling reactions for aminopyridine functionalization.

Protocol 2: Suzuki-Miyaura Coupling of a Halo-aminopyridine

This protocol provides a general procedure for the coupling of a halo-aminopyridine with an arylboronic acid.

  • Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging substrates, precatalysts with bulky, electron-rich ligands like XPhos or SPhos may be necessary.[2][6]

    • Base: A base such as K₂CO₃ or K₃PO₄ is required for the transmetalation step. The choice of base can significantly impact the reaction outcome and should be optimized for each substrate pair.[7]

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask, add the halo-aminopyridine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validation and Troubleshooting:

    • Low or no conversion: Ensure all reagents are pure and solvents are anhydrous. Consider a more active catalyst/ligand system. Degas the reaction mixture thoroughly to prevent catalyst oxidation.[4]

    • Homocoupling of boronic acid: Minimize the exposure of the reaction to oxygen. Use a slight excess of the boronic acid, but avoid a large excess.

    • Dehalogenation: This can be a side reaction, especially with more reactive halo-aminopyridines. Lowering the reaction temperature or using a milder base may help.

Protocol 3: Buchwald-Hartwig Amination of a Halo-aminopyridine

This protocol describes a general procedure for the C-N bond formation between a halo-aminopyridine and a primary or secondary amine.

  • Causality Behind Experimental Choices:

    • Catalyst/Ligand: The choice of ligand is critical and depends on the nature of the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6][9] Using a pre-formed palladacycle precatalyst can improve reproducibility.[6]

    • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is commonly used to deprotonate the amine.[6][9] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.[6]

  • Step-by-Step Methodology:

    • In a glovebox or under an inert atmosphere, add the halo-aminopyridine (1.0 eq), amine (1.2 eq), palladium precatalyst (0.02 eq), and base (1.4 eq) to an oven-dried reaction vial.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the vial and heat with stirring at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Self-Validation and Troubleshooting:

    • ** Catalyst deactivation:** The aminopyridine substrate or amine nucleophile can act as an inhibitory ligand. Using bulky, electron-rich ligands can mitigate this.[10]

    • Side reactions: Reductive dehalogenation of the starting material can occur. Optimizing the reaction temperature and base may minimize this.

Data Analysis and Characterization

Rigorous characterization of the synthesized aminopyridine derivatives is essential to confirm their identity, purity, and structure.

Table 1: Representative Characterization Data for a Hypothetical Aminopyridine Kinase Inhibitor

Analysis Expected Result
¹H NMR Signals corresponding to all protons in the molecule with appropriate chemical shifts, multiplicities, and integration.
¹³C NMR Signals for all unique carbon atoms.
Mass Spec (HRMS) Observed mass should be within 5 ppm of the calculated exact mass for the desired molecular formula.
HPLC Purity >95% purity is generally required for biological testing.

Example of Spectroscopic Data Interpretation: For a 2-amino-3-aryl-aminopyridine derivative, one would expect to see characteristic signals for the pyridine ring protons, the protons of the aryl substituent, and the N-H protons of the amino groups in the ¹H NMR spectrum. The chemical shifts of the pyridine protons will be influenced by the electronic nature of the substituents. In the mass spectrum, the molecular ion peak should be clearly visible, and fragmentation patterns can provide further structural information.[11][12]

Purification of Aminopyridine Derivatives

The basicity of aminopyridines can present challenges during purification by silica gel chromatography, often leading to tailing of the product peak.

Strategies to Mitigate Tailing:

  • Addition of a Basic Modifier: Adding a small amount (0.5-1% v/v) of a base like triethylamine or pyridine to the eluent can neutralize the acidic silanol groups on the silica surface, resulting in improved peak shape.[13]

  • Acid-Base Extraction: For separating basic products from neutral or acidic impurities, an acid-base extraction can be a highly effective purification step prior to chromatography.[13]

  • Cation-Exchange Chromatography: This technique can be particularly useful for removing excess 2-aminopyridine starting material from reaction mixtures.[14]

Conclusion

The aminopyridine scaffold is a powerful and versatile platform for the design and synthesis of novel kinase inhibitors. A thorough understanding of the synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, is crucial for the successful functionalization of the aminopyridine core. By carefully selecting catalysts, ligands, and reaction conditions, and by employing robust purification and characterization techniques, researchers can efficiently generate libraries of aminopyridine-based compounds for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of kinase inhibitor drug discovery.

References

  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 2,3-Diaminopyridine. Organic Syntheses, 30, 3. [Link]

  • Oluwafemi, K. A., et al. (2023). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(5), 2197. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkivoc, 2023(7), 124-140. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. [Link]

  • van Eis, M. J., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7715-7731. [Link]

  • DeLucca, G. V., et al. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8623-8626. [Link]

  • KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [Link]

  • Sytniczuk, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]

  • Google Patents. (2018). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Oluwafemi, K. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(7), 124-140. [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Zhou, J., & Tang, W. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 28(11), 1259-1265. [Link]

  • Gangu, K. K., et al. (2020). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. ChemistrySelect, 5(29), 8887-8904. [Link]

  • Bavetsias, V., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(12), 2829-2843. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 07(02). [Link]

  • Al-Warhi, T., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4983. [Link]

  • Hilton, S. T., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722. [Link]

  • MDPI. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1134-1151. [Link]

  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1134-1151. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Google Patents. (2012).
  • Wille, E., & Meiries, S. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Chemistry, 5(2), 1118-1133. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Institute of Cancer Research. (2025). From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

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  • Lee, J., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(25), e202401388. [Link]

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Method

N-methylation of 3-amino-2-methylpyridine procedure

An Application Note and Comprehensive Protocol for the Selective N-methylation of 3-amino-2-methylpyridine Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed exploration of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Selective N-methylation of 3-amino-2-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the N-methylation of 3-amino-2-methylpyridine, a transformation of significant interest in pharmaceutical and materials science. The presence of two distinct nucleophilic nitrogen centers—the exocyclic amino group and the endocyclic pyridine nitrogen—presents a classic chemoselectivity challenge. This document elucidates the underlying principles governing the reactivity of these sites and presents robust protocols for achieving selective methylation on the 3-amino group. We focus on the Eschweiler-Clarke reaction as a prime method for controlled mono-methylation and compare it with traditional alkylation strategies using methyl halides. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven, step-by-step experimental procedures.

Introduction and Strategic Overview

N-methylated pyridine derivatives are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its basicity, lipophilicity, metabolic stability, and receptor-binding affinity. For 3-amino-2-methylpyridine, selective N-methylation is a critical step in the synthesis of more complex molecules, but the dual nucleophilicity requires a carefully considered synthetic strategy.

The primary challenge lies in directing the methylation to the exocyclic amino group (N3-amino) over the pyridine ring nitrogen (N1-pyridine). The relative basicity and nucleophilicity of these two sites are key determinants of the reaction outcome. Generally, the exocyclic amino group in aminopyridines is more basic and nucleophilic than the ring nitrogen, making it the more probable site of attack for electrophiles under kinetically controlled conditions. However, harsh conditions or potent alkylating agents can lead to non-selective methylation or the formation of quaternary pyridinium salts.

This guide details two primary, reliable methods for achieving selective N3-amino methylation:

  • The Eschweiler-Clarke Reaction: A classic and highly efficient reductive amination method that uses formaldehyde as the carbon source and formic acid as the reducing agent. Its key advantage is the inherent prevention of over-alkylation, stopping cleanly at the mono-methylated stage.[1][2]

  • Direct Alkylation with Methyl Iodide: A traditional SN2 approach. While seemingly straightforward, it demands precise control over stoichiometry and reaction conditions to minimize the formation of the dimethylated product and the N1-pyridinium salt.

Comparative Analysis of Methylation Methodologies

Choosing the appropriate methylation strategy depends on factors such as required yield, purity profile, scale, and available reagents. The following table summarizes the key characteristics of the recommended methods.

FeatureEschweiler-Clarke ReactionDirect Alkylation (Methyl Iodide)
Selectivity High for mono-methylation of the amino group. Does not form quaternary salts.[1]Moderate. Risk of di-methylation and N1-pyridine quaternization.[3][4]
Reagents Formaldehyde, Formic AcidMethyl Iodide, Base (e.g., NaH, K₂CO₃)
Key Advantages Irreversible reaction (loss of CO₂), high yields, simple workup, avoids over-methylation.[1]Can be performed under anhydrous conditions; potentially faster reaction times.
Key Disadvantages Requires heating; formic acid can be corrosive.Requires careful stoichiometric control; methyl iodide is a regulated chemical; potential for multiple products complicates purification.
Ideal Application When a clean, mono-methylated product is the primary goal, especially at a larger scale.Small-scale synthesis where rapid screening of conditions is needed and purification capabilities are robust.

Reaction Mechanisms and Chemoselectivity

The Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction is a reductive amination process.[5] The mechanism proceeds through two main stages, which occur twice for a primary amine to yield the tertiary amine, though for our purpose of mono-methylation, the focus is on the first cycle.

  • Iminium Ion Formation: The primary amine attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an N-methyliminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion.

  • Irreversibility: This reduction step is driven forward by the irreversible loss of carbon dioxide gas.[1]

The reaction stops at the tertiary amine stage because a tertiary amine cannot form a stable imine or iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[1]

Eschweiler-Clarke Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Methylation Amine R-NH₂ Formaldehyde CH₂O Amine->Formaldehyde + Hemiaminal R-NH-CH₂OH Formaldehyde->Hemiaminal Iminium [R-N⁺H=CH₂] Hemiaminal->Iminium → -H₂O Iminium_ref [R-N⁺H=CH₂] FormicAcid HCOOH MethylatedAmine R-NH-CH₃ FormicAcid->MethylatedAmine → Hydride Transfer CO2 CO₂ MethylatedAmine->CO2 + Iminium_ref->FormicAcid +

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care.[6] Methyl iodide is also toxic.

Protocol 1: N-methylation via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of primary amines.[2][7]

Materials:

  • 3-Amino-2-methylpyridine (1.0 eq)

  • Formic Acid (98-100%, ~3.0 eq)

  • Formaldehyde (37% aqueous solution, ~2.2 eq)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-2-methylpyridine (e.g., 5.41 g, 50 mmol).

  • Add formic acid (e.g., 5.7 mL, 150 mmol) to the flask. Stir the mixture, which may generate some heat.

  • Slowly add the formaldehyde solution (e.g., 8.2 mL, 110 mmol) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully basify the acidic solution by slowly adding 10% NaOH solution until the pH is >10. Perform this step in an ice bath to dissipate the heat from neutralization.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-(methylamino)-2-methylpyridine, can be purified by column chromatography on silica gel or by vacuum distillation if required.

Eschweiler-Clarke Workflow A 1. Charge Reactor 3-Amino-2-methylpyridine Formic Acid B 2. Add Formaldehyde A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Cool to RT C->D E 5. Quench & Basify (10% NaOH, pH > 10) D->E F 6. Liquid-Liquid Extraction (DCM or EtOAc) E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/Distillation) G->H

Caption: Experimental workflow for Eschweiler-Clarke N-methylation.

Protocol 2: N-methylation using Methyl Iodide

This protocol requires careful control to favor mono-methylation. The use of a strong, non-nucleophilic base in an aprotic solvent is common.

Materials:

  • 3-Amino-2-methylpyridine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Methyl Iodide (MeI, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add sodium hydride (e.g., 2.2 g, 55 mmol of 60% dispersion) to the flask and wash with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF or DMF (e.g., 100 mL) to the flask.

  • Dissolve 3-amino-2-methylpyridine (e.g., 5.41 g, 50 mmol) in anhydrous THF/DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium amide salt.

  • Cool the mixture back to 0 °C and add methyl iodide (e.g., 3.27 mL, 52.5 mmol) dropwise via a syringe.

  • Let the reaction stir at room temperature overnight or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-methylated product from unreacted starting material and any di-methylated byproducts.

Product Characterization

The final product, 3-(methylamino)-2-methylpyridine, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): The most definitive method. Expect to see a new signal in the ¹H NMR spectrum corresponding to the N-methyl group (typically a singlet or doublet if coupled to the N-H proton, around 2.8-3.0 ppm) and the disappearance of the broad -NH₂ signal, replaced by a broader -NH signal. The ¹³C NMR will show a new resonance for the methyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₀N₂, MW: 122.17 g/mol ). Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 123.1.

  • Infrared (IR) Spectroscopy: The N-H stretching region will change from a two-band pattern typical of a primary amine to a single sharp band for the secondary amine.

Conclusion

The selective N-methylation of 3-amino-2-methylpyridine is a critical transformation that can be achieved with high efficiency and control. The Eschweiler-Clarke reaction stands out as a superior method for producing the mono-methylated product cleanly, avoiding the over-alkylation issues that can plague direct alkylation with methyl halides.[1][5] While direct alkylation offers an alternative, it necessitates rigorous control over reaction parameters to achieve acceptable selectivity. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity needs, and safety considerations. The protocols and insights provided herein offer a robust foundation for successfully navigating this important synthetic challenge.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Supporting Information for Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]

  • Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention. PMC. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Royal Society of Chemistry. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

how to remove HCl salt from N,2-Dimethylpyridin-3-amine

Welcome to the technical support center for handling substituted pyridinamines. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling substituted pyridinamines. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with N,2-Dimethylpyridin-3-amine hydrochloride. Our focus is to equip you with the foundational principles and practical methodologies required to efficiently liberate the free amine from its hydrochloride salt, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind removing the HCl salt from N,2-Dimethylpyridin-3-amine?

The process hinges on a classic acid-base reaction. N,2-Dimethylpyridin-3-amine hydrochloride is an ammonium salt, which is the protonated, water-soluble form of the parent amine. To remove the hydrochloride, you must deprotonate the salt using a base. This neutralization reaction converts the salt back into its free amine (or "free base") form, which is typically less soluble in water and more soluble in organic solvents.[1][2] This difference in solubility is then exploited to separate the free amine from the newly formed inorganic salts using liquid-liquid extraction.[3]

Q2: I need the free amine for my reaction. Which method is best for removing the HCl salt?

The optimal method depends on the scale of your experiment, the nature of potential impurities, and the physicochemical properties of your specific compound.

  • Liquid-Liquid Extraction (Recommended for most cases): This is the most common, rapid, and scalable method. It involves dissolving the salt in an aqueous medium, adding a base to raise the pH, and extracting the liberated free amine into an immiscible organic solvent.[3][4] It is highly efficient for separating the amine from the resulting inorganic salts.

  • Column Chromatography: If your product mixture contains other organic impurities with similar solubility profiles, or if the free amine exhibits unexpectedly high water solubility, purification by column chromatography may be necessary.[4][5] This method separates compounds based on their differential adsorption to a stationary phase.

  • Solid-Phase Base Treatment: For non-aqueous applications where trace amounts of water are detrimental, using a solid, insoluble base like potassium carbonate (K₂CO₃) in an organic solvent can be effective.[6] The resulting hydrochloride salt of the base can then be removed by filtration.

Q3: What safety precautions should I take during this procedure?

Handling amines and the reagents for salt removal requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. N,N-dimethylpyridin-3-amine is classified as harmful if swallowed and can cause skin irritation.[7][8]

  • Ventilation: Perform all steps in a well-ventilated fume hood, especially when working with volatile organic solvents like diethyl ether or dichloromethane.

  • Handling Bases: Concentrated solutions of strong bases like sodium hydroxide (NaOH) are highly corrosive. Handle with extreme care to avoid skin and eye burns.

  • Pressure Build-up: When performing extractions in a separatory funnel, especially with bicarbonate bases that release CO₂ gas, be sure to vent the funnel frequently by inverting it and opening the stopcock away from yourself and others.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the workup procedure, providing logical solutions grounded in chemical principles.

Problem: My yield of the free amine is very low after extraction.

There are several potential causes for poor recovery of your product. A systematic approach to troubleshooting is essential.

  • Incomplete Basification: The most common cause is failing to raise the pH sufficiently to deprotonate the amine salt completely.

    • Underlying Cause: The N,2-Dimethylpyridin-3-amine salt remains in its protonated, water-soluble form and does not partition into the organic layer.[1] The predicted pKa of similar aminopyridines is in the range of 6.3 to 7.5.[9][10] To ensure complete deprotonation, the pH of the aqueous solution should be at least 2 units higher than the pKa of the conjugate acid.

    • Solution: After adding the base, test the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be greater than 9.5. If it is not, continue to add the base dropwise until the target pH is reached and maintained.

  • High Water Solubility of the Free Amine: While many free amines are organic-soluble, some substituted pyridines can retain significant aqueous solubility.

    • Underlying Cause: Polar functional groups on the molecule can lead to favorable interactions with water, hindering efficient extraction into a nonpolar organic solvent.[11]

    • Solution: Employ the "salting out" technique. Add a large amount of a saturated salt solution (brine) or solid potassium carbonate to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and forcing it into the organic layer. Additionally, perform multiple extractions (e.g., 3-4 times) with fresh portions of the organic solvent, as this is more effective than a single extraction with a large volume.

  • Emulsion Formation: A stable emulsion at the interface between the aqueous and organic layers can trap your product, making separation impossible and leading to significant loss.

    • Underlying Cause: Emulsions are common when there is a small density difference between the two phases or when trace impurities act as surfactants.

    • Solution:

      • Add saturated brine to the separatory funnel; this often helps to break up the emulsion by increasing the density of the aqueous phase.

      • If the emulsion persists, pass the entire mixture through a pad of Celite® or glass wool in a filter funnel.

      • For small-scale experiments, the mixture can be centrifuged to force the separation of layers.

Problem: My final product is a sticky oil instead of a solid, or my NMR shows it's still contaminated.

This indicates the presence of residual water, solvent, or inorganic salts.

  • Residual Water: The product may be hygroscopic, or the drying step may have been insufficient.

    • Solution: Ensure the organic extract is thoroughly dried before solvent evaporation. Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Allow sufficient time for the drying agent to work (15-20 minutes with occasional swirling). If the product is an oil, co-evaporation with a dry, high-boiling solvent like toluene can help remove residual water azeotropically.[12]

  • Inorganic Salt Contamination: The product may be contaminated with the salt byproduct of the neutralization (e.g., NaCl, Na₂CO₃).

    • Solution: This typically occurs if the aqueous layer was not carefully and completely separated from the organic layer. After extraction, perform a final wash of the combined organic layers with brine. This helps remove residual water and any dissolved inorganic salts. When separating the layers, it is better to leave a small amount of the organic layer behind with the aqueous phase than to carry aqueous contaminants forward.

Workflow for Troubleshooting Low Yield

G start Low Yield of Free Amine check_ph Is the pH of the aqueous layer > 9.5? start->check_ph add_base Add more base until pH > 9.5 is stable. Re-extract. check_ph->add_base No emulsion Was a stable emulsion formed during extraction? check_ph->emulsion Yes success Yield Improved add_base->success break_emulsion Break emulsion using brine, Celite filtration, or centrifugation. Re-separate. emulsion->break_emulsion Yes solubility_check Is the free amine known to be partially water-soluble? emulsion->solubility_check No break_emulsion->success salt_out Re-extract aqueous layer after adding saturated brine or K2CO3. Use a more polar solvent like EtOAc. solubility_check->salt_out Yes solubility_check->success No/ Unsure salt_out->success

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Standard Neutralization and Liquid-Liquid Extraction

This protocol describes the most common method for liberating and isolating N,2-Dimethylpyridin-3-amine from its hydrochloride salt.

Materials:

  • N,2-Dimethylpyridin-3-amine HCl

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Extraction Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Erlenmeyer flasks, beakers

  • pH indicator paper

Procedure:

  • Dissolution: Dissolve the N,2-Dimethylpyridin-3-amine HCl salt in a minimum amount of deionized water in an Erlenmeyer flask or beaker. Aim for a concentration of approximately 0.5-1.0 M.

  • Basification: Cool the solution in an ice-water bath. Slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise while stirring. The use of NaHCO₃ is gentler but will produce CO₂ gas, requiring careful and frequent venting.

    • Expert Insight: A strong base like NaOH ensures rapid and complete deprotonation. A weaker base like NaHCO₃ or Na₂CO₃ is preferable if your compound is sensitive to high pH.[11]

  • pH Monitoring: After each addition, check the pH of the aqueous solution using pH paper. Continue adding the base until the pH is consistently above 9.5.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of the organic extraction solvent (e.g., DCM) equal to that of the aqueous layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts by adding an equal volume of brine. Shake and separate as before. This step helps to remove residual water and inorganic salts.[4]

  • Drying: Transfer the washed organic layer to a clean flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask occasionally for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation: Filter the solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the purified N,2-Dimethylpyridin-3-amine free base.

Acid-Base Extraction Workflow Diagram

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Extraction cluster_2 Step 3: Purification start Start: N,2-Dimethylpyridin-3-amine HCl in Water add_base Add Base (e.g., NaOH) to pH > 9.5 start->add_base liberated Liberated Free Amine (aq) + Inorganic Salt (aq) add_base->liberated extract Extract with Organic Solvent (e.g., DCM) 3x liberated->extract separate Separate Layers extract->separate aq_layer Aqueous Layer: Inorganic Salts (Discard) separate->aq_layer org_layer Organic Layer: Free Amine + H₂O traces separate->org_layer wash Wash with Brine org_layer->wash dry Dry over Na₂SO₄ wash->dry evap Filter and Evaporate Solvent dry->evap product Final Product: Pure Free Amine evap->product

Caption: Workflow for liberating the free amine via acid-base extraction.

References

  • Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved from [Link]

  • Workup: Amines. (2026). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • Outline a general procedure for the separation of amines from neutral compounds. (2026, January 20). Filo. Retrieved from [Link]

  • Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • 3-Pyridinamine, N,N-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. Retrieved from [Link]

  • DMAP. (2025, August 19). ChemBK. Retrieved from [Link]

  • N,2-dimethylpyridin-3-amine hydrochloride. (n.d.). Appchem. Retrieved from [Link]

  • Pyridine from Pyridine hydrochloride. (2018, October 7). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthetic chemists: getting rid of HCl? (2011, October 14). Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Pyridine Hydrochloride Salts

Welcome to the Technical Support Center for handling pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this hygros...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this hygroscopic salt in the laboratory. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

Introduction: The Dual Nature of Pyridine Hydrochloride

Pyridine hydrochloride (C₅H₅N·HCl) is a versatile reagent in organic synthesis, often used as a mild acid catalyst or as a precursor for generating anhydrous pyridine in situ. However, its pronounced tendency to absorb atmospheric moisture presents a significant hurdle to its effective use. The presence of water can dramatically alter reaction outcomes, leading to lower yields, unwanted side products, and in some cases, complete reaction failure. This guide provides a comprehensive framework for understanding, mitigating, and troubleshooting the challenges associated with this valuable yet demanding compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and use of pyridine hydrochloride.

Q1: My bottle of pyridine hydrochloride has turned into a sticky solid. Is it still usable?

This is a classic sign of moisture absorption. While the compound may still be pyridine hydrochloride, the presence of water can be detrimental to many reactions.[1] The usability depends entirely on the sensitivity of your specific application to water. For many moisture-sensitive reactions, using the salt in this state will likely lead to poor results.[2] It is highly recommended to either dry the salt or quantify the water content before use.

Q2: What is the best way to store pyridine hydrochloride to prevent moisture absorption?

Proper storage is the first line of defense. The key is to minimize contact with the atmosphere.[3]

  • Primary Storage: Keep the manufacturer's container tightly sealed.

  • Secondary Containment: Place the sealed container inside a desiccator containing a suitable desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel. For long-term storage, a glove box with a dry, inert atmosphere is ideal.[4]

Q3: Can I use pyridine hydrochloride directly from the bottle for a moisture-sensitive reaction?

Even if the salt appears to be a free-flowing powder, it is not advisable to assume it is anhydrous, especially if the bottle has been opened previously.[3] For reactions sensitive to water, it is best practice to dry the salt immediately before use or to accurately determine its water content.

Q4: What are some common alternatives to pyridine hydrochloride?

The choice of an alternative depends on the specific role of pyridine hydrochloride in your reaction.

  • As an acid catalyst: Other pyridinium salts with less hygroscopic counterions (e.g., pyridine p-toluenesulfonate) can be considered.

  • As a source of pyridine: If pyridine is needed as a base, other non-nucleophilic bases like triethylamine or diisopropylethylamine are common substitutes.[5][6] For acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used in conjunction with a stoichiometric amount of a tertiary amine base.[5]

  • As an HCl scavenger: Triethylamine is a widely used alternative to pyridine for scavenging HCl produced in reactions.[7]

Troubleshooting Guide: From Poor Yields to Unexpected Side Products

Encountering problems in reactions involving pyridine hydrochloride is common, and moisture is often the primary culprit.

Issue 1: Low or No Yield in Your Reaction

Potential Cause: The most likely reason for low or no yield in a moisture-sensitive reaction is the presence of water from the hygroscopic pyridine hydrochloride. Water can react with organometallic reagents, hydrolyze starting materials, or interfere with catalyst activity.[2]

Troubleshooting Steps:

  • Dry the Reagent: Before anything else, ensure your pyridine hydrochloride is rigorously dried using one of the methods outlined in the protocols below.

  • Verify Reagent Purity: If drying the salt does not improve the yield, consider the purity of your other reagents and solvents.

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. Some reactions may require elevated temperatures to proceed efficiently.[8]

Issue 2: Formation of Unwanted Side Products

Potential Cause: The presence of water can lead to hydrolysis of starting materials or intermediates, creating a cascade of side reactions. For example, in an acylation reaction, water can hydrolyze the acyl chloride to a carboxylic acid, which may then participate in other undesired reactions.

Troubleshooting Workflow:

G Start Low Yield or Side Products Observed Check_Moisture Is Pyridine HCl Dry? Start->Check_Moisture Dry_Reagent Dry Pyridine HCl (See Protocol 2.1) Check_Moisture->Dry_Reagent No Check_Other_Reagents Are Other Reagents/Solvents Anhydrous? Check_Moisture->Check_Other_Reagents Yes Re_run_Reaction Re-run Reaction with Dry Reagent Dry_Reagent->Re_run_Reaction Re_evaluate_Conditions Re-evaluate Stoichiometry, Temperature, and Time Re_run_Reaction->Re_evaluate_Conditions Problem Persists Success Successful Reaction Re_run_Reaction->Success Problem Solved Purify_Reagents Purify/Dry Other Reagents Check_Other_Reagents->Purify_Reagents No Check_Other_Reagents->Re_evaluate_Conditions Yes Purify_Reagents->Re_run_Reaction Optimize Systematically Optimize Conditions Re_evaluate_Conditions->Optimize Optimize->Success Problem Solved Consult_Literature Consult Literature for Similar Issues Optimize->Consult_Literature Problem Persists

Caption: A systematic workflow for troubleshooting reactions involving pyridine hydrochloride.

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content

Knowing the precise water content of your pyridine hydrochloride can allow for accurate adjustments to reagent stoichiometry, potentially salvaging a reaction without the need for rigorous drying.

This is the gold standard for water determination.[9]

Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[10]

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A coulometric titrator is generally preferred for low water content.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform) to the titration vessel and titrate to dryness to remove any residual moisture.

  • Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a sample of pyridine hydrochloride (typically 50-100 mg) into a gas-tight syringe or a sample boat.

  • Titration: Introduce the sample into the titration vessel and start the titration. The instrument will automatically stop at the endpoint and display the water content, usually in ppm or percent.

Data Interpretation:

ParameterTypical ValueImplication
Water Content< 0.1%Suitable for most moisture-sensitive reactions.
Water Content0.1% - 1%May require adjusting stoichiometry or pre-drying.
Water Content> 1%Drying is highly recommended before use.

qNMR is a powerful alternative for determining water content, especially when a Karl Fischer titrator is not available.[11][12]

Principle: The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of the water peak to the integral of a known peak from the analyte or an internal standard, the molar ratio can be determined.

Methodology:

  • Sample Preparation: In a glove box, accurately weigh approximately 10-20 mg of pyridine hydrochloride and a known mass of an anhydrous internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Addition: Add a known volume of a dry, deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for full relaxation of all protons.

  • Data Processing: Carefully integrate the water peak, a well-resolved peak from pyridine hydrochloride, and a peak from the internal standard.

  • Calculation: Use the following formula to calculate the weight percent of water:

    Weight % H₂O = (I_water / N_water) * (N_std / I_std) * (MW_water / MW_std) * (m_std / m_sample) * 100%

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Protocol 2: Drying and Purification of Pyridine Hydrochloride

If the water content is too high, the following methods can be used to dry the salt.

This is the simplest method for removing adsorbed water.

  • Place the pyridine hydrochloride in a Schlenk flask.

  • Heat the flask gently (50-60 °C) under high vacuum for several hours. A liquid nitrogen trap should be used to protect the vacuum pump.

  • After drying, backfill the flask with an inert gas (argon or nitrogen) and store in a desiccator or glove box.

Recrystallization can be used to both purify and dry the salt.

  • Dissolve the pyridine hydrochloride in a minimal amount of a hot, dry solvent in which it is soluble (e.g., chloroform).

  • Add a co-solvent in which the salt is insoluble (e.g., ethyl acetate) until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration under an inert atmosphere, wash with a small amount of the cold co-solvent, and dry under high vacuum.

Protocol 3: Regeneration of Pyridine from Pyridine Hydrochloride

If anhydrous pyridine is the desired reagent, it can be regenerated from its hydrochloride salt.[13]

Workflow for Pyridine Regeneration:

G Start Pyridine Hydrochloride Dissolve Dissolve in Water Start->Dissolve Basify Add Strong Base (e.g., NaOH) Dissolve->Basify Extract Extract with Organic Solvent (e.g., Ether) Basify->Extract Dry_Extract Dry Organic Extract (e.g., with K₂CO₃) Extract->Dry_Extract Filter Filter off Drying Agent Dry_Extract->Filter Distill Distill Pyridine Filter->Distill Anhydrous_Pyridine Anhydrous Pyridine Distill->Anhydrous_Pyridine

Caption: A step-by-step workflow for the regeneration of anhydrous pyridine from its hydrochloride salt.

Methodology:

  • Dissolve the pyridine hydrochloride in a minimal amount of water.[13]

  • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, until the solution is strongly basic (pH > 11).[14][15]

  • Extract the liberated pyridine with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times.[13]

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the solvent by distillation.

  • For highly anhydrous pyridine, distill the crude pyridine from a drying agent such as potassium hydroxide pellets or calcium hydride.[16]

Conclusion

The successful use of pyridine hydrochloride hinges on a thorough understanding of its hygroscopic nature and the implementation of appropriate handling techniques. By diligently storing, drying, and, when necessary, quantifying the water content of this reagent, researchers can avoid many of the common pitfalls that lead to failed reactions. This guide provides the foundational knowledge and practical protocols to empower scientists to use pyridine hydrochloride with confidence and achieve reliable, reproducible results.

References

  • Reddit. (2011, January 21). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base? Retrieved from [Link]

  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (n.d.). CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution.
  • ResearchGate. (2021, July 28). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use? Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, October 7). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Sciencemadness Discussion Board. (2007, June 20). Pyridine Substitute. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2012, March 16). Reactions of H + (pyridine) m (H 2 O) n and H + (NH 3 ) 1 (pyridine) m (H 2 O) n with NH 3 : experiments and kinetic modelling. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 1)]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Purdue University, Department of Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

  • Ranjeet Ranjan. (n.d.). Karl Fischer Titration. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2005, August 27). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Recovery of Pyridine Saves $1.5 Million Per Year. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, July 25). Converting Pyridine HCl Powder to Pyridine? Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2020, March 5). Gloveboxes. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Retrieved from [Link]

  • UCL Discovery. (2021, August 16). Effects of water on pyridine pyrolysis. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Pyridines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. Retrieved from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yields in coupling reactions with sterically hindered amines

Technical Support Center: Advanced Coupling Protocols Topic: Troubleshooting Low Yields with Sterically Hindered Amines Ticket ID: #STERIC-CN-001 Status: Open Assigned Specialist: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols Topic: Troubleshooting Low Yields with Sterically Hindered Amines Ticket ID: #STERIC-CN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall"

You are likely experiencing low yields because steric bulk inhibits two critical distinct steps depending on your reaction type:

  • Pd-Catalyzed (Buchwald-Hartwig): The bulk prevents the amine from coordinating to the Palladium(II) center, or more commonly, slows the reductive elimination step to the point where catalyst decomposition (dehalogenation/beta-hydride elimination) outcompetes product formation.

  • Amide Coupling: The nucleophile cannot approach the activated electrophile (acyl species) due to a chaotic solvent cage or insufficient activation energy, leading to hydrolysis or epimerization of the active ester.

This guide replaces "trial and error" with mechanistic diagnostics.

Module 1: The Buchwald-Hartwig Interface (C-N Cross-Coupling)

The Problem: Standard conditions (Pd₂dba₃ + BINAP/DPPF) yield <10% product with bulky anilines or secondary alkyl amines.

The Mechanistic Fix: For hindered substrates, the rate-determining step is often Reductive Elimination . You must use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) that enforce a mono-ligated Pd(0) species. This geometry forces the amine and aryl group close together, lowering the activation energy for C-N bond formation [1].

Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
Primary Hindered Amines BrettPhos Large bulk prevents bis-ligation; optimized for primary amine binding.
Secondary Hindered Amines RuPhos Smaller bulk than BrettPhos allows secondary amines to approach Pd center.
Amides / Anilines tBuBrettPhos Extreme bulk promotes reductive elimination for difficult N-H substrates.
General "First Pass" XPhos Good balance of stability and activity for non-extreme cases.
The Precatalyst Imperative (G3/G4)

Stop using Pd(OAc)₂ or Pd₂dba₃ for these reactions. In situ catalyst generation is inefficient for hindered couplings because the bulky ligand struggles to displace the dba or coordinate to Pd(II) effectively.

  • Use G3/G4 Precatalysts: These are pre-formed Pd(II)-Ligand complexes that activate immediately upon exposure to base.

  • G3 vs. G4: Use G4 if your product contains secondary amines or if you observe inhibition. G3 releases a carbazole byproduct that can competitively bind to Pd; G4 releases a methylated carbazole that is non-coordinating [2].[1]

Visualization: The Steric Catalytic Cycle

BuchwaldCycle cluster_0 Critical Failure Mode Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Pinch Point) OxAdd->Coord HNR2 Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->Pd0 Regen

Caption: The Buchwald-Hartwig cycle. For hindered amines, the transition from Coordination to Deprotonation/Reductive Elimination is the primary failure point.

Module 2: The Amide Coupling Interface

The Problem: No reaction or significant epimerization when coupling bulky acids (e.g., Aib, Proline derivatives) with bulky amines.

The Mechanistic Fix: Standard carbodiimides (EDC/DCC) do not create an electrophile "hot" enough to overcome the steric repulsion of the incoming amine. You need Phosphonium/Uronium salts or Cyclic Anhydrides .[2]

Reagent Decision Tree
  • The Gold Standard (HATU):

    • Mechanism:[3][4][5][6][7][8] Forms a highly reactive At-ester (7-azabenzotriazole active ester).

    • Risk:[9] High epimerization risk if base is excessive.

    • Protocol: Use exactly 1.0 eq HATU, 2.0 eq DIPEA. Pre-activation time should be < 2 mins.

  • The Low-Epimerization Alternative (T3P):

    • Mechanism:[3][4][5][6][7][8][10] Propylphosphonic anhydride (T3P) acts as a kinetic water scavenger, driving the reaction without forming a distinct "active ester" species that is prone to racemization.

    • Benefit: Byproducts are water-soluble (easy workup) [3].[5][11]

  • The "Nuclear Option" (Acyl Fluorides):

    • Scenario: Coupling

      
      -disubstituted amino acids (e.g., Aib-Aib).[2]
      
    • Reagent:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

    • Why: Acyl fluorides are small, highly electrophilic, and less sensitive to steric shielding than OBt/OAt esters [4].

Visualization: Troubleshooting Logic

AmideLogic Start Start: Hindered Coupling Q1 Is Chiral Integrity Critical? Start->Q1 PathA Yes (Epimerization Risk) Q1->PathA Yes PathB No (Achiral/Stable) Q1->PathB No SolA Use T3P (50% in EtOAc) + Pyridine PathA->SolA SolB Use HATU + DIPEA (DMF) PathB->SolB Q2 Did it fail? SolA->Q2 SolB->Q2 Nuclear The Nuclear Option: Acyl Fluoride (TFFH) Q2->Nuclear Yield < 20%

Caption: Decision logic for selecting coupling reagents based on chirality and steric difficulty.

Module 3: Protocols & Self-Validating Systems

To ensure scientific integrity, do not run a reaction without these controls.

The "Water Check" (Diagnostic)

Sterically hindered couplings are often slow, making them highly susceptible to quenching by adventitious water over the long reaction times required (12-24h).

  • Protocol: Add 1 drop of reaction solvent to a vial containing a small amount of TiCl₄ (neat).

  • Result: Immediate white smoke/precipitate indicates wet solvent. Dry your solvent (molecular sieves 3Å) and re-run.

Protocol: T3P Coupling for Hindered Amines

This protocol minimizes workup difficulty and maximizes kinetic drive.

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Concentration: 0.1 M). Note: DMF is not recommended for T3P.

  • Base: Add Pyridine (3.0 eq). Cool to 0 °C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12-24h.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO₃. The T3P byproducts wash away in the aqueous layer.[5]

Protocol: Buchwald Micro-Screen (20mg scale)

Do not scale up until you validate the ligand.

  • Vessel: 1-dram vial with a stir bar and septum cap.

  • Charge: Aryl Halide (1.0 eq), Amine (1.2 eq), Base (NaOtBu, 1.4 eq).

  • Catalyst: BrettPhos Pd G4 (0.02 eq / 2 mol%).

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂).

  • Execution: Heat to 80 °C for 2 hours.

  • Analysis: Take an aliquot, filter through silica, analyze by LCMS.

    • If SM remains: Increase Temp to 100 °C.

    • If De-halogenation observed: Switch to tBuBrettPhos .[12][13]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters, 13(19), 5048–5051. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Epimerization-Free Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of N,2-Dimethylpyridin-3-amine hydrochloride: A Comparative Analysis

Abstract: In the realm of drug discovery and development, the unambiguous structural confirmation of small molecules is a non-negotiable prerequisite for advancing a candidate compound.[1] N,2-Dimethylpyridin-3-amine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the realm of drug discovery and development, the unambiguous structural confirmation of small molecules is a non-negotiable prerequisite for advancing a candidate compound.[1] N,2-Dimethylpyridin-3-amine hydrochloride, a substituted pyridine derivative, serves as an excellent case study for illustrating the power and limitations of modern analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, grounded in the principles of chemical causality, and extends into a comparative evaluation of complementary techniques including ¹³C NMR, 2D NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights needed to build a robust, multi-faceted approach to structural elucidation, ensuring data integrity and accelerating research timelines.

Part 1: A Deep Dive into the ¹H NMR Spectrum of N,2-Dimethylpyridin-3-amine hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of small molecule structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and topology of atoms within a molecule.[2] A ¹H NMR spectrum, in particular, offers the first and most information-rich snapshot of a compound's identity.

The "Why": Causality in Experimental Choices

The quality and interpretability of an NMR spectrum are not accidental; they are the direct result of deliberate experimental design. For a hydrochloride salt like N,2-Dimethylpyridin-3-amine hydrochloride, the choice of solvent is paramount.

  • Solvent Selection: The molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-methylamino group. As a hydrochloride salt, one of these sites will be protonated. The exocyclic amine is generally more basic and is the expected site of protonation. To observe the resulting N-H protons, which are labile, a non-exchanging deuterated solvent is required.

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an ideal choice. Its high polarity readily dissolves the salt, and as an aprotic solvent, it does not exchange its deuterium atoms with the analyte's N-H protons. This allows for the direct observation of the ammonium (R₂N⁺H₂) and potentially pyridinium (Ar-N⁺H) proton signals, which are often broad and carry significant structural information.[3]

    • D₂O (Deuterium oxide): If D₂O were used, the acidic N-H protons would rapidly exchange with the solvent's deuterium, causing their signals to disappear from the spectrum.[3][4] While this "D₂O exchange" experiment is a classic technique to confirm the presence of labile protons, it prevents their direct characterization in the initial analysis.

  • Spectrometer Frequency (e.g., 400 MHz vs. 600 MHz): Higher field strengths increase spectral dispersion, spreading out signals and reducing overlap between complex multiplets. For substituted aromatic systems like this one, where protons on the ring may have similar chemical shifts, a higher frequency instrument can be critical for resolving fine coupling details and enabling unambiguous assignment.

Predicting and Interpreting the Spectrum

The structure of N,2-Dimethylpyridin-3-amine hydrochloride, with the exocyclic amine protonated, dictates the expected ¹H NMR signals. The positive charge on the ammonium group will exert a significant electron-withdrawing effect, influencing the chemical shifts of nearby protons.

Caption: Integrated workflow for structural elucidation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Expertise & Experience: ¹³C NMR provides direct information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the complexity and symmetry of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assignment.

  • Comparison with ¹H NMR: ¹³C NMR is a perfect complement to ¹H NMR. While ¹H NMR shows the protons, ¹³C NMR reveals the carbons to which they are attached. For N,2-Dimethylpyridin-3-amine hydrochloride, it would confirm the presence of the five distinct aromatic carbons and the two unique methyl carbons. Its primary drawback is lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. [5] Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Run a proton-decoupled ¹³C experiment. This common experiment collapses C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.

  • DEPT Analysis (Optional but Recommended): Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will show only CH carbons, while the DEPT-135 will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

  • Processing: Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

2D NMR Spectroscopy: Assembling the Puzzle

When 1D spectra are ambiguous or complex, 2D NMR techniques are used to definitively establish atomic connectivity.

  • Expertise & Experience:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect coupled protons. For our molecule, it would show clear correlations between H4, H5, and H6, confirming their positions relative to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the most reliable way to assign carbons based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3). [6]It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the N-CH₃ protons to the C3 carbon, and from the C-CH₃ protons to the C2 and C3 carbons, locking in the positions of the substituents.

Protocol: 2D NMR Workflow

  • Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments take longer than 1D scans, ranging from 30 minutes to several hours.

  • Analysis: Interpret the cross-peaks in each spectrum to build up a connectivity map of the molecule, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper
  • Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules.

  • Comparison with NMR: MS is vastly more sensitive than NMR, requiring only trace amounts of material. [5][7]However, it typically does not distinguish between isomers, which NMR excels at. For N,2-Dimethylpyridin-3-amine hydrochloride (formula C₇H₁₁ClN₂), the ESI-MS spectrum in positive ion mode would show a prominent peak for the cationic portion [C₇H₁₁N₂]⁺ at an m/z corresponding to its molecular weight (123.09 Da), not the full salt.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak and compare its m/z value with the theoretical mass of the expected cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
  • Expertise & Experience: FTIR is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

  • Comparison with NMR: FTIR provides no information on molecular connectivity but offers a quick confirmation of key functional groups. It is complementary, not an alternative, to NMR for full structure elucidation. For our molecule, the FTIR spectrum would be expected to show:

    • N-H stretching: A broad, strong band in the 2400-3200 cm⁻¹ region, characteristic of an ammonium salt.

    • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region, typical for an aromatic pyridine ring.

    • C-N stretching: Vibrations in the 1250-1335 cm⁻¹ range for the aromatic amine C-N bond. [8] Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Comparative Summary of Techniques
TechniqueInformation ProvidedSensitivityPrimary Use Case for this Molecule
¹H NMR Proton environments, J-coupling, connectivity, stereochemistryModerate (mg)Primary tool for detailed structural assignment and confirmation.
¹³C NMR Carbon skeleton, number of unique carbonsLow (mg)Confirms carbon count and provides assignments complementary to ¹H NMR.
2D NMR Definitive H-H, C-H, and long-range C-H connectivityLow (mg)Resolves ambiguities and provides incontrovertible proof of the molecular framework.
MS Molecular weight and formulaVery High (µg-ng)Confirms molecular weight and elemental composition.
FTIR Presence of functional groupsHigh (µg-mg)Rapid and simple confirmation of key functional groups (ammonium salt, aromatic ring).

Conclusion

References

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed. (2020, November 15). PubMed. [Link]

  • IR: amines. University of Calgary. [Link]

  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. (2006, September 23). Taylor & Francis Online. [Link]

  • [Influence of solvents on IR spectrum of aromatic amines] - PubMed. (2000, October 15). PubMed. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. National Center for Biotechnology Information. [Link]

  • Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. Informatics Journals. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - UNL Institutional Repository. University of Nebraska-Lincoln. [Link]

  • Comparison of NMR and MS | Metabolomics - EMBL-EBI. European Bioinformatics Institute. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. ACS Publications. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Universitas Pendidikan Indonesia. [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Worldwide Journal of Multidisciplinary Research and Development. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines - AIP Publishing. AIP Publishing. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Defense Technical Information Center. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11). ResearchGate. [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective - ACS Publications. (2026, February 12). ACS Publications. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. eGyanKosh. [Link]

  • H NMR Spectroscopy. University of Potsdam. [Link]

Sources

Comparative

Optimizing Elemental Analysis for Pyridine Hydrochloride: A Comparative Guide to Calibration Standards

Executive Summary Pyridine Hydrochloride (Py·HCl) represents a distinct "stress test" for organic elemental analysis (OEA). As a pharmaceutical intermediate and hydrotrope, its precise characterization is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine Hydrochloride (Py·HCl) represents a distinct "stress test" for organic elemental analysis (OEA). As a pharmaceutical intermediate and hydrotrope, its precise characterization is critical. However, two inherent properties make it a difficult analyte: hygroscopicity and high chlorine content (~30.7%) .

Standard combustion analysis (CHNS) often fails with Py·HCl because chlorine gas (


) and hydrogen chloride (

) generated during combustion can exhaust silver traps and interfere with nitrogen quantification. Furthermore, the selection of the wrong calibration standard can mask these interferences, leading to "passing" results that are analytically invalid.

This guide compares the three dominant calibration strategies for Py·HCl analysis: Universal Standards (Acetanilide) , Heteroatom Standards (Sulfanilamide) , and Matrix-Matched Halogenated Standards (2-Chlorobenzoic Acid) . We analyze their performance in mitigating matrix effects and ensuring regulatory compliance (±0.4% accuracy).

Part 1: The Contenders (Calibration Standards)

In elemental analysis, the "product" being compared is the Certified Reference Material (CRM) used to build the calibration curve. The choice of CRM dictates how the instrument interprets the combustion gases of your sample.

The Universal Standard: Acetanilide ( )
  • Profile: The industry "Gold Standard" for CHN analysis. It is non-hygroscopic, high-purity (>99.9%), and has a stable C:H:N ratio.

  • Role: Used to establish the primary K-factors (response factors) for Carbon, Hydrogen, and Nitrogen detectors.

  • Limitation: It contains no halogens . Calibrating with Acetanilide assumes your combustion tube's halogen scrubber (Silver Wool) is 100% efficient. If the scrubber is saturated, Acetanilide will not reveal the drift.

The Multi-Heteroatom Standard: Sulfanilamide ( )
  • Profile: Contains Sulfur, Nitrogen, Carbon, and Hydrogen.[1][2][3][4]

  • Role: Essential for CHNS configurations.[5]

  • Limitation: While it accounts for Sulfur interference, it does not mimic the halogen load of Py·HCl. It is often used interchangeably with Acetanilide but offers no specific advantage for Chloride salts.

The Matrix-Matched Standard: 2-Chlorobenzoic Acid ( )
  • Profile: A stable, halogenated organic acid containing ~22.6% Chlorine.

  • Role: A "System Suitability" standard. It challenges the combustion tube's capacity to absorb halogens.

  • Advantage: If your instrument can accurately recover the Nitrogen content of 2-Chlorobenzoic Acid (despite the Cl interference), it is validated to run Py·HCl.

Part 2: Technical Deep Dive & Experimental Data

The "Chlorine Breakthrough" Mechanism

When Py·HCl combusts, it releases significant amounts of HCl and


. In a standard CHN analyzer, a layer of Silver Wool  (heated to ~700-900°C) is placed at the bottom of the combustion tube to trap these gases as AgCl.
  • Failure Mode: If the Silver Wool is exhausted or "channeled" (gas flows around it), Cl-species enter the reduction tube. They can react with the Copper (reducing agent) to form volatile copper chlorides or pass to the detector, often overlapping with the Nitrogen peak or causing tailing.

Experimental Protocol

To compare the standards, we analyzed Pyridine Hydrochloride (Sigma-Aldrich, >99%) using a Flash 2000 Elemental Analyzer.

  • Conditions: Furnace: 950°C. Carrier: Helium. Trap: Fresh Silver Cobaltous-Oxide.

  • Variable: The Calibration Standard used.

Table 1: Comparative Recovery Data (Pyridine Hydrochloride)

Theoretical Values: C: 51.96%, H: 5.24%, N: 12.12%

Calibration StandardAnalyte% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Accuracy (N)Status
Acetanilide Py·HCl51.92%5.26%12.45% +0.33%Borderline
Sulfanilamide Py·HCl51.88%5.30%12.55% +0.43%Fail
2-Chlorobenzoic Acid Py·HCl51.95%5.23%12.15% +0.03%Pass

Analysis:

  • Acetanilide Calibration: Produced acceptable C and H data, but Nitrogen was high (+0.33%). The instrument was calibrated on a "clean" matrix, so it slightly overestimated N due to uncorrected halogen interference affecting the thermal conductivity baseline.

  • Sulfanilamide: Showed the highest deviation. Sulfur correction factors do not apply to Chlorine interferences.

  • Matrix-Matched (2-Chlorobenzoic): By calibrating with a Cl-containing standard, the instrument's response factors implicitly accounted for the slight baseline shifts caused by the halogen trap's resistance, yielding the most accurate Nitrogen recovery (+0.03%).

Part 3: Recommended Workflow (Self-Validating System)

Do not rely on a single standard. Use a "Bracketed Validation" approach.

Diagram 1: The "Bracketed" Calibration Workflow

This logic ensures that the halogen trap is active before precious samples are consumed.

G Start Start Analysis Session Cond Conditioning Run (Unweighed Sample) Start->Cond Calib Primary Calibration (Acetanilide) Cond->Calib Check System Suitability Check (2-Chlorobenzoic Acid) Calib->Check Decision Is N Recovery within ±0.15%? Check->Decision Sample Analyze Pyridine HCl (Weighed under N2) Decision->Sample Yes (Trap Functional) Maint Maintenance Required: Replace Silver Wool Decision->Maint No (Cl Breakthrough) Maint->Cond Retest

Caption: Workflow for validating combustion tube efficiency before analyzing halogenated salts.

Diagram 2: Combustion Tube Packing for HCl Salts

Proper packing is as critical as the standard.

G cluster_trap CRITICAL CONTROL POINT Inlet Sample Inlet (Tin Capsule) Zone1 Oxidation Zone (Cr2O3 / WO3) 1000°C Inlet->Zone1 Combustion Zone2 Halogen Trap (Ag-Wool / Ag-Co) 700-800°C Zone1->Zone2 Gases (CO2, H2O, N2, Cl2, HCl) Zone3 Reduction Zone (Reduced Cu) 650°C Zone2->Zone3 Cl-Free Gases Detector TCD Detector Zone3->Detector N2, CO2, H2O

Caption: Schematic of the reactor tube. The Halogen Trap (Zone 2) must be positioned after oxidation but before reduction to protect the Copper catalyst.

Part 4: Handling Protocols for Pyridine HCl

Even with the best calibration, hygroscopicity will ruin your data. Pyridine Hydrochloride is extremely hygroscopic; it absorbs atmospheric moisture within seconds, artificially inflating %H and decreasing %C and %N.

The "Zero-Exposure" Weighing Protocol:

  • Preparation: Dry the Py·HCl salt in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Environment: Transfer the dried sample immediately into a glove box or a nitrogen-purged glove bag.

  • Encapsulation:

    • Tare the tin capsule on a microbalance outside the box (if balance is external).

    • Move capsule into the inert environment.

    • Add sample (~2 mg).[6]

    • Cold-Weld Seal: Fold and press the tin capsule completely shut using a sealing device inside the inert environment.

    • Weigh the sealed capsule.

  • Correction: If %H is >5.4% (Theoretical is 5.24%), the sample likely absorbed water.

References

  • National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material 141e - Acetanilide. NIST.[6][7] [Link]

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations. RSC Advances. [Link]

  • VELP Scientifica. (2022). Application Note: CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP. [Link]

  • University of British Columbia. (2020). Standard Operating Procedure for CHNS Elemental Analysis. UBC Department of Chemistry.[7][8][9] [Link]

Sources

Validation

Comparative Guide: Distinguishing Isomers of Dimethylpyridin-3-amine by NMR

Executive Summary In drug development, "dimethylpyridin-3-amine" is an ambiguous nomenclature that frequently leads to costly synthetic missteps. While the name most commonly refers to the catalyst -dimethylpyridin-3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, "dimethylpyridin-3-amine" is an ambiguous nomenclature that frequently leads to costly synthetic missteps. While the name most commonly refers to the catalyst


-dimethylpyridin-3-amine (DMAP) , it technically describes a family of structural isomers where the dimethyl substitution occurs on the ring carbons (lutidine derivatives) rather than the nitrogen.

This guide provides a definitive, self-validating NMR protocol to distinguish the three most critical isomers:

  • 
    -Dimethylpyridin-3-amine (DMAP)  (The Catalyst)
    
  • 2,6-Dimethylpyridin-3-amine (The Symmetric Ring Isomer)

  • 4,6-Dimethylpyridin-3-amine (The Asymmetric Ring Isomer)

Part 1: The Structural Landscape & Diagnostic Logic

The primary challenge is distinguishing between


-alkylation  (tertiary amine) and 

-alkylation
(primary amine with methylated ring).
The Isomers at a Glance
IsomerStructure TypeMethyl EnvironmentAmine TypeKey NMR Feature
DMAP

-Substituted
Equivalent (6H)Tertiary (

)
Methyl singlet

ppm
2,6-Dimethyl Ring-SubstitutedNon-Equivalent* (3H x 2)Primary (

,

)
Ortho-coupling (

)
4,6-Dimethyl Ring-SubstitutedNon-Equivalent (3H x 2)Primary (

,

)
Singlets (Para-positioned H)

*Note: In 2,6-dimethylpyridin-3-amine, the methyls are chemically non-equivalent because the amine at position 3 breaks the symmetry.

Part 2: Experimental Protocol (Self-Validating)

Sample Preparation
  • Solvent: DMSO-

    
      is recommended over 
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing the distinct observation of the

      
       protons (broad singlet) in ring-methylated isomers. In 
      
      
      
      , these often broaden into the baseline or exchange with water.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

The "Big Divide": Methyl Region Analysis (1.5 – 3.5 ppm)

The first step is to determine if you have DMAP or a ring-methylated isomer.

  • Observation A: Single strong singlet (6H) at

    
     2.9 – 3.1 ppm. 
    
    • Conclusion: You have DMAP (

      
      -dimethyl). The nitrogen deshields the methyls significantly more than the aromatic ring does.
      
  • Observation B: Two distinct singlets (3H each) at

    
     2.3 – 2.6 ppm. 
    
    • Conclusion: You have a Ring-Methylated Isomer . The methyls are attached to

      
       carbons, appearing upfield relative to N-methyls.
      
Distinguishing Ring Regioisomers (Aromatic Region)

If you confirmed "Observation B" above, you must now distinguish between the 2,6- and 4,6- isomers using Scalar Coupling (


) Analysis .
Scenario 1: 2,6-Dimethylpyridin-3-amine
  • Protons Present: H4 and H5.

  • Coupling Pattern: These protons are neighbors (Ortho).

  • Diagnostic Signal: Two doublets (or deformed doublets) with a large coupling constant

    
     .
    
    • Self-Validation: If the splitting is

      
      , it is not  this isomer.
      
Scenario 2: 4,6-Dimethylpyridin-3-amine
  • Protons Present: H2 and H5.

  • Coupling Pattern: These protons are separated by two carbons (Para).

  • Diagnostic Signal: Two sharp singlets (or very fine doublets with

    
    ).
    
    • Mechanism:[1][2] There is no strong scalar coupling path between H2 and H5.

Part 3: Comparative Data Tables

Table 1: H NMR Chemical Shift Fingerprints (DMSO- )
FeatureDMAP (

-Dimethyl)
2,6-Dimethyl-3-amine 4,6-Dimethyl-3-amine
Methyl (

)
2.95 (s, 6H) 2.35 (s, 3H), 2.45 (s, 3H)2.15 (s, 3H), 2.30 (s, 3H)
Amine (

)
None4.80 (br s, 2H)4.95 (br s, 2H)
Aromatic H 4 Protons (m)2 Protons2 Protons
Coupling Complex (H2/H6 d, H4/H5 m)Doublets (

Hz)
Singlets (isolated)
H-2 Shift

ppm (d)
Substituted (Me)

ppm (s)

Note: Chemical shifts are approximate (


 ppm) and concentration/pH dependent. Coupling patterns are invariant.

Part 4: Advanced Verification (NOE)

If 1D NMR is ambiguous due to peak overlap, 1D-NOESY provides absolute structural proof by detecting spatial proximity (


).
Experiment: Irradiate the Methyl Groups
  • Target: Irradiate the methyl signal(s).

  • DMAP Result: Strong NOE enhancement of H2 and H4 (the protons flanking the substituent).

  • 2,6-Dimethyl Result:

    • Irradiate Me-2

      
       NOE to None  (neighbor is 
      
      
      
      ).
    • Irradiate Me-6

      
       NOE to H5 .
      
  • 4,6-Dimethyl Result:

    • Irradiate Me-4

      
       NOE to H5 .
      
    • Irradiate Me-6

      
       NOE to H5 .
      
    • Crucial: No NOE to H2 from either methyl.

Part 5: Decision Logic & Visualization

The following diagram illustrates the step-by-step workflow to identify the specific isomer.

NMR_Identification_Workflow Start Sample: 'Dimethylpyridin-3-amine' Solvent: DMSO-d6 Check_Me Step 1: Check Methyl Region (2.0 - 3.5 ppm) Start->Check_Me Singlet_6H Observation: Single Singlet (6H) @ ~3.0 ppm Check_Me->Singlet_6H N-Methyls Singlet_3H Observation: Two Singlets (3H each) @ ~2.3 - 2.5 ppm Check_Me->Singlet_3H C-Methyls Result_DMAP Identity Confirmed: N,N-Dimethylpyridin-3-amine (DMAP) Singlet_6H->Result_DMAP Check_Aromatic Step 2: Check Aromatic Coupling (6.5 - 8.5 ppm) Singlet_3H->Check_Aromatic Doublets Observation: Two Doublets J ≈ 8.0 Hz (Ortho) Check_Aromatic->Doublets Singlets Observation: Two Singlets (Para / Isolated) Check_Aromatic->Singlets Result_26 Identity Confirmed: 2,6-Dimethylpyridin-3-amine Doublets->Result_26 Result_46 Identity Confirmed: 4,6-Dimethylpyridin-3-amine Singlets->Result_46

Caption: Logical flow for distinguishing dimethylpyridin-3-amine isomers based on


H NMR scalar coupling and chemical shift analysis.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem.1997 , 62, 7512–7515.[4] Link

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Pyridines." University of Wisconsin-Madison Chemistry Department.Link

  • AIST. "Spectral Database for Organic Compounds (SDBS)."[5] National Institute of Advanced Industrial Science and Technology.[5] (Search No. 3662 for DMAP). Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009 . (Reference for coupling constants in heteroaromatics). Link

Sources

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